Thiochromanone 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAUTBXMFSABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323397 | |
| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19446-96-9 | |
| Record name | Thiochromanone 1,1-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that serves as a crucial intermediate and structural motif in medicinal chemistry and organic synthesis. As the oxidized form of thiochroman-4-one, its chemical behavior is dominated by the electron-withdrawing sulfone group, which significantly influences the reactivity of the adjacent carbonyl group and the heterocyclic ring. This document provides a comprehensive overview of the synthesis, reactivity, and key chemical properties of this compound, supported by experimental data and procedural outlines.
Chemical Structure and Properties
This compound, also known as 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide, is a bicyclic compound featuring a benzene ring fused to a six-membered sulfur-containing heterocyclic ring. The sulfur atom is fully oxidized to a sulfone, and a ketone functional group is present at the C4 position.
Physical and Chemical Data
The fundamental properties of this compound and its parent compound are summarized below. Data for specific derivatives are often reported in the literature, reflecting the compound's role as a synthetic precursor.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃S | [1] |
| Molecular Weight | 196.23 g/mol | [1] |
| Monoisotopic Mass | 196.01941 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data for specific derivatives are available, e.g., 3-bromo-thiochroman-4-one 1,1-dioxide has a melting point of 184-185°C.[2] | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: first, the formation of the thiochroman-4-one core, followed by the oxidation of the sulfide to a sulfone.
Step 1: Synthesis of Thiochroman-4-one
The most common route involves the intramolecular Friedel-Crafts cyclization of β-arylthiopropanoic acids.[3][4] These precursor acids are readily prepared by the base-catalyzed addition of arylthiols to β-propiolactone or 3-chloropropanoic acid.[4][5]
Step 2: Oxidation to this compound
The thioether in the thiochroman-4-one ring can be oxidized to the corresponding sulfone using various oxidizing agents. The relative amounts of sulfoxide and sulfone can be controlled by the stoichiometry of the oxidant used.[3] Common reagents for this transformation include dimethyldioxirane (DMD) and meta-chloroperoxybenzoic acid (m-CPBA).[3][6]
Caption: General synthetic pathway to this compound.
Chemical Reactivity
The presence of the strongly electron-withdrawing sulfone group significantly impacts the reactivity of the this compound core. It enhances the electrophilicity of the carbonyl carbon and acidifies the α-protons.
Schmidt Reaction
One of the notable reactions of thiochromanone 1,1-dioxides is the Schmidt reaction, which involves treatment with hydrazoic acid (HN₃) in a strong acid medium. This reaction does not lead to sulfoximine formation but instead results in a ring expansion to a seven-membered lactam.[2] The reaction with thiochroman-4-one 1,1-dioxide yields a 1,5-benzothiazepine 5,5-dioxide derivative.[2][3] This transformation is a valuable method for synthesizing seven-membered heterocyclic systems.[3]
Caption: Schmidt reaction of this compound.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and sulfone groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1680-1700 | Strong, sharp absorption.[2] |
| SO₂ (Sulfone) | ~1325 and ~1120-1140 | Two strong, characteristic stretching bands.[2] |
| C-H (Aromatic) | ~3000-3100 | Stretching vibrations.[7] |
| C-H (Aliphatic) | ~2850-3000 | Stretching vibrations of the CH₂ groups.[8] |
Note: The exact positions can vary based on substitution and sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework. Below are typical chemical shift ranges for the parent thiochroman-4-one system. Oxidation to the 1,1-dioxide would shift the signals of the protons and carbons α and β to the sulfur atom further downfield.
| Nucleus | Chemical Shift (δ, ppm) | Description (for Thiochroman-4-one) |
| ¹H NMR | 7.1 - 8.1 | Aromatic protons, with the proton ortho to the carbonyl being the most deshielded.[9] |
| ~3.2 | Methylene protons (CH₂) α to the sulfur.[9] | |
| ~2.9 | Methylene protons (CH₂) α to the carbonyl.[9] | |
| ¹³C NMR | ~192 | Carbonyl carbon (C=O).[10] |
| 127 - 138 | Aromatic carbons.[10] | |
| ~41 | Methylene carbon α to the carbonyl.[10] | |
| ~26 | Methylene carbon α to the sulfur.[10] |
Note: Data for the 1,1-dioxide derivative will show downfield shifts for nuclei near the SO₂ group due to its strong deshielding effect.
Mass Spectrometry (MS)
Mass spectrometry of related compounds reveals characteristic fragmentation patterns.[2] For the this compound system, fragmentation would likely involve the loss of SO₂ (64 Da) and CO (28 Da), although the specific pathways can be complex.[2][11]
Experimental Protocols
Synthesis of 3-(Phenylthio)propanoic Acid (Precursor)
This protocol is adapted from literature procedures for the synthesis of the cyclization precursor.[4][5]
-
Reagents & Setup: Prepare a solution of aqueous sodium hydroxide (1.0 M) and sodium carbonate (1.0 M). In a round-bottom flask equipped with a stirrer, add the base solution.
-
Addition of Thiol: Add thiophenol (1.0 eq) as a solution in ethanol.
-
Addition of Acid: Slowly add an aqueous solution of 3-chloropropanoic acid (1.02 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-(phenylthio)propanoic acid.
Synthesis of Thiochroman-4-one 1,1-dioxide
This protocol describes a general two-step, one-pot procedure from the precursor acid.
-
Cyclization: Dissolve 3-(phenylthio)propanoic acid (1.0 eq) in a suitable dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture (e.g., to 80-100 °C) with stirring until cyclization to thiochroman-4-one is complete (monitor by TLC).
-
Oxidation: Cool the reaction mixture and carefully dilute it with an appropriate solvent like dichloromethane. Cool the solution in an ice bath.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir and warm to room temperature overnight.
-
Workup: Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain this compound.
Schmidt Reaction of Thiochroman-4-one 1,1-dioxide
This protocol is based on the procedure described by Still et al.[2]
-
Reagents & Setup: In a flask, dissolve the thiochroman-4-one 1,1-dioxide derivative (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Azide Addition: While stirring vigorously, add sodium azide (NaN₃, ~1.5 eq) in small portions, ensuring the temperature remains low.
-
Reaction: Stir the deep red mixture at 0-5 °C for 2 hours, then continue stirring at room temperature for 16-24 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice with stirring.
-
Isolation: A solid precipitate of the lactam product will form. Filter the solid from the cold solution.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to yield the pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,1-dioxide.
References
- 1. Thiochromanone | C9H8OS | CID 12955079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 5. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. [Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Technical Guide to Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of Thiochromanone 1,1-dioxide. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this compound, which serves as a valuable scaffold in medicinal chemistry and drug development. Thiochromanone derivatives have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[1][2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.13 | d | 0.6 | 1H | Ar-H |
| 8.02 | d | 7.8 | 1H | Ar-H |
| 7.83 | dt | 1.0, 7.6 | 1H | Ar-H |
| 7.75 | t | 8.0 | 1H | Ar-H |
| 3.70 | d | 6.6 | 2H | -CH₂- |
| 3.43 | d | 6.7 | 2H | -SO₂-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 190.23 | C=O |
| 141.35 | Ar-C |
| 135.00 | Ar-C |
| 133.44 | Ar-C |
| 130.24 | Ar-C |
| 128.85 | Ar-C |
| 123.67 | Ar-C |
| 49.23 | -CH₂- |
| 36.71 | -SO₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Thiochroman-4-one 1-oxide [3]
| Wavenumber (cm⁻¹) | Assignment |
| 3059 | C-H stretch (aromatic) |
| 1680 | C=O stretch (ketone) |
| 1569 | C=C stretch (aromatic) |
| 1026 | S=O stretch |
| 777 | C-H bend (aromatic) |
Based on the structure of this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the sulfone group (SO₂), and the aromatic ring. The C=O stretching vibration is typically observed in the range of 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental UV-Vis spectroscopic data for this compound is not available in the reviewed literature. Generally, compounds with this chromophoric system are expected to exhibit absorption bands in the UV region, arising from π→π* and n→π* electronic transitions of the aromatic ring and the carbonyl group.
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound is not explicitly provided in the search results. However, based on its molecular weight (196.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 196. Fragmentation patterns would likely involve the loss of SO₂ (64 u) and CO (28 u).
Experimental Protocols
Synthesis of this compound[3]
Thiochroman-4-one is dissolved in a 1:1:1 (v/v/v) mixture of methanol, water, and acetone. To this solution, oxone is added, and the reaction mixture is stirred at 60 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, a cold saturated brine solution is added, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound as a whitish solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile, and placed in a quartz cuvette.
Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or after chromatographic separation.
Biological Activity and Signaling Pathways
Derivatives of the thiochromanone scaffold have shown promising biological activities, including antifungal and anticancer effects.[1][2] The mechanism of action for vinyl sulfone-containing thiochromanone derivatives against Leishmania is suggested to involve the inhibition of cysteine proteases.[3] In the context of cancer, thiochromanone derivatives are being investigated as potential selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer.[4] While the precise signaling pathways for this compound are not yet fully elucidated, the core structure represents a key pharmacophore for the design of novel therapeutic agents. Further research is warranted to explore its specific molecular targets and mechanisms of action.
References
Thiochromanone 1,1-dioxide: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Chemical Properties, and Biological Activities
Thiochromanone 1,1-dioxide, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its structural relationship to chromones, well-known for their diverse biological activities, has spurred significant interest in exploring the therapeutic potential of their sulfur analogs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Properties and Data
This compound and its parent compound, thiochromanone, have been characterized by various spectroscopic techniques. The introduction of the sulfone group significantly influences the electron distribution and conformation of the molecule, which is reflected in its spectral data.
Spectroscopic Data
Below is a summary of the key spectroscopic data for thiochromanone and its derivatives, compiled from various studies.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) | Reference |
| Thiochroman-4-one 1,1-dioxide (4a) | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 | [M+H]+ calc: 291.0149, obs: 291.0144 | [1] |
| Thiochroman-4-one (3a) | 8.15 (q, J = 8.0 Hz, 1H), 7.42 (m, J = 4.1 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (m, J = 4.0 Hz, 1H), 3.28 (m, J = 3.2 Hz, 2H), 3.02 (m, J = 3.4 Hz, 2H) | 194.09, 171.19, 142.21, 133.31, 130.94, 129.24, 127.64, 125.06, 39.62, 26.65 | - | [1] |
| 6,8-Dimethylthiochromen-4-one (3f) | 2.38 (s, 3H), 2.42 (s, 3H), 6.97 (d, J = 10.4 Hz, 1 H), 7.24 (s, 1 H), 7.78 (d, J = 10.4 Hz, 1 H), 8.18 (s, 1 H) | 19.6, 21.3, 125.5, 126.4, 132.6, 134.2, 134.4, 134.8, 137.3, 137.5, 180.4 | [M]+ calc: 190.0452, found 190.0455 | [2] |
| 6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a) | 10.39 (s, 1H, CONH), 7.79 (d, J = 1.2 Hz, 1H, Ph-H), 7.29 (dd, 1J = 1.6 Hz, 2J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J = 8.0 Hz, 1H, Ph-H), 7.16–7.10 (m, 2H, Ph-H), 4.31 (t, J = 4.4 Hz, 1H, SCH), 3.17 (dd, 1J = 4.4 Hz, 2J = 16.8 Hz, 1H, CH2), 3.09 (dd, 1J = 4.8 Hz, 2J = 16.8 Hz, 1H, CH2) | 192.62, 168.99, 158.55 (d, J = 239.0 Hz), 135.58, 135.56, 135.25, 134.91, 134.83, 130.58, 128.24, 127.58, 121.25, 121.18, 115.99, 115.77, 42.79, 41.06, 20.82 | [M+Na]+ calc: 338.06215, found 338.06226 | [3] |
| Thiochromone-1,1-dioxide | - | - | Exact Mass: 194.003765 g/mol | [4][5] |
Synthesis of this compound and Derivatives
The synthesis of the thiochromanone scaffold can be achieved through various routes, often involving intramolecular cyclization reactions. The corresponding 1,1-dioxide is typically obtained by oxidation of the sulfide.
General Synthetic Workflow
A common synthetic strategy involves the preparation of 3-(arylthio)propanoic acids followed by cyclization and subsequent oxidation.
Caption: General synthetic workflow for this compound.
Key Experimental Protocols
Synthesis of 3-(Arylthio)propanoic Acids: This procedure is adapted from the literature for the synthesis of the precursor to the thiochromanone ring system.[2]
-
A solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na2CO3 (1.0 M, 25 mL) is prepared in a 250 mL flask equipped with a stirrer.
-
The respective arylthiol (50 mmol) is dissolved in 30 mL of ethanol and added to the basic solution.
-
3-Chloropropanoic acid (51 mmol) is dissolved in 20 mL of water and added to the reaction mixture.
-
The reaction is stirred, and upon completion (monitored by TLC), the product is isolated by extraction and purified, typically yielding the desired 3-(arylthio)propanoic acid in good yields (80-93%).[2]
One-Pot Synthesis of Thiochromen-4-ones: This method allows for the direct conversion of 3-(arylthio)propanoic acids to thiochromen-4-ones.
-
To a solution of 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent (e.g., DCM), add an excess of a cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
The reaction mixture is heated to facilitate both cyclization and dehydration.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford the thiochromen-4-one derivative with yields ranging from 55-81%.[2][6]
Oxidation to this compound: The sulfide in the thiochromanone ring can be oxidized to the corresponding sulfone.
-
Thiochromanone is dissolved in a suitable solvent like dichloromethane.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0-10°C).
-
The reaction is stirred for a specified time to ensure complete oxidation.
-
The product, this compound, is then isolated and purified.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antiparasitic Activity
Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown promising activity against tropical disease parasites like Leishmania and Trypanosoma cruzi.[1][7]
Mechanism of Action: The proposed mechanism involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress.[1] Inhibition of this enzyme leads to an increase in reactive oxygen species (ROS), causing mitochondrial perturbation and ultimately parasite death.[1]
Caption: Proposed antiparasitic mechanism of action.
Antiparasitic Activity Data:
| Compound | Target Organism | EC50 (µM) | Selectivity Index | Reference |
| 4H-thiochromen-4-one 1,1-dioxide derivative | L. panamensis (intracellular amastigotes) | 3 | 153 (over U-937 monocytes) | [1] |
| 4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39) | Trypanosoma cruzi (metacyclic trypomastigotes) | 24.33 | - | [7] |
| 4H-thiochromen-4-one 1,1-dioxide derivative (Compound 39) | Leishmania | 9.30 | - | [7] |
Experimental Protocol for Antileishmanial Activity Assay: [1]
-
U-937 human cells are differentiated into macrophages using PMA and seeded in a 24-well plate.
-
The macrophages are then infected with stationary phase L. panamensis promastigotes.
-
After infection, the cells are treated with varying concentrations of the test compounds.
-
The efficacy of the compounds in reducing the parasite load is determined, often using fluorescently labeled parasites (e.g., EGFP).
-
The EC50 values are calculated based on the reduction in parasite numbers compared to untreated controls.[1]
Antibacterial and Antifungal Activities
Various thiochromanone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][8][9][10][11]
Antibacterial and Antifungal Activity Data:
| Compound | Target Organism | Activity | Reference |
| Spiro-indoline thiochromane derivative (Compound 17) | Candida neoformans | 8 µg/mL (MIC) | [7] |
| Spiro pyrrolidine with thiochroman-4-one (Compound 8) | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | 32 µg/mL (MIC) | [7] |
| Thiochromanone carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 15 µg/mL | [3][11] |
| Thiochromanone carboxamide derivative (4e) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 = 19 µg/mL | [3][11] |
| Thiochromanone carboxamide derivative (4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 23 µg/mL | [3][11] |
| Thiochromanone carboxamide derivative (3b) | Botryosphaeria dothidea | 88% inhibition at 50 µg/mL | [3][11] |
| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 8.67 µg/mL | [8][9] |
| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50 = 12.65 µg/mL | [8][9] |
| Thiochromanone sulfonyl hydrazone derivative (4i) | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 10.62 µg/mL | [8][9] |
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy against a range of parasites, bacteria, and fungi, coupled with well-defined synthetic routes, makes them a compelling area for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective drugs based on the thiochromanone scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of promising lead compounds.
References
- 1. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. preprints.org [preprints.org]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation [mdpi.com]
- 9. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Thiochromanone 1,1-dioxide, also known as thiochroman-4-one 1,1-dioxide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and scientific investigation, offering a consolidated source of data, experimental methodologies, and structural information.
Chemical Structure and Properties
This compound is a sulfur-containing heterocyclic compound. The presence of the sulfone group significantly influences its chemical and physical properties, distinguishing it from its parent compound, thiochromanone.
Caption: Chemical structure of this compound.
Predicted Physical Properties
While specific experimental data for this compound is not extensively available in the public domain, its physical properties can be predicted based on its chemical structure and data from related compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₈O₃S | Based on chemical structure |
| Molecular Weight | 196.22 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white solid | General property of similar organic compounds |
| Melting Point | Not available. For comparison, the melting point of the parent compound, Thiochroman-4-one, is 28-30 °C. The oxidation to the sulfone is expected to significantly increase the melting point due to increased polarity and intermolecular forces. | |
| Boiling Point | Not available. Expected to be significantly higher than the parent compound due to increased polarity. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol, and poorly soluble in water and nonpolar organic solvents. Oxidation of the sulfide to a sulfone generally increases solubility in polar solvents. | [1][2] |
Spectral Data
The following tables summarize the expected spectral characteristics for this compound based on the known spectral data of its parent compound, Thiochroman-4-one, and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | Aromatic H (ortho to C=O) |
| ~ 7.3 - 7.6 | m | 3H | Aromatic H |
| ~ 3.4 | t | 2H | -CH₂-S(O₂) |
| ~ 3.1 | t | 2H | -CH₂-C=O |
Note: The chemical shifts are approximate and will be influenced by the solvent used.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 195 | C=O |
| ~ 120 - 140 | Aromatic C |
| ~ 55 | -CH₂-S(O₂) |
| ~ 40 | -CH₂-C=O |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O stretch (ketone) |
| ~ 1600, 1475 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1320, 1150 | Strong | S=O stretch (sulfone) |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below.
Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.
Caption: Workflow for Melting Point Determination.
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface and crushed into a fine powder using a spatula.[3]
-
Capillary Tube Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the solid into the bottom. The tube is then inverted and tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated, and the temperature is monitored. A rapid heating rate can be used for an initial approximate determination, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[5]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a liquid is recorded as the end of the melting range.[6] For a pure substance, this range is typically narrow (0.5-1 °C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
General Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] The choice of solvent is critical as it can influence the chemical shifts.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned, and the magnetic field is "shimmed" to achieve homogeneity.[7]
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[8]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[9]
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to determine the structure of the compound.[1][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Procedure for Solid Sample (Thin Film or KBr Pellet):
-
Sample Preparation (Thin Film Method):
-
Sample Preparation (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in a mortar and pestle.[12]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The salt plate or KBr pellet is placed in the sample holder of the IR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavelengths.[13][14]
-
Spectral Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups in the molecule.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. inchemistry.acs.org [inchemistry.acs.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mmrc.caltech.edu [mmrc.caltech.edu]
- 14. solubilityofthings.com [solubilityofthings.com]
Thiochromanone 1,1-Dioxide: A Comprehensive Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides a detailed overview of Thiochromanone 1,1-dioxide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, synthesis, and key applications, with a focus on experimental data and methodologies.
Chemical Identity of this compound
This compound, systematically known as 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide , is a derivative of thiochroman-4-one. The oxidation of the sulfur atom to a sulfone group significantly alters the molecule's electronic properties and reactivity.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | 2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide |
| CAS Number | 19446-96-9 |
| Molecular Formula | C₉H₈O₃S |
| Parent Compound | Thiochroman-4-one |
| Parent CAS No. | 3528-17-4[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research, enabling the exploration of their biological activities. The primary route involves the oxidation of the parent thiochroman-4-one.
General Oxidation Protocol
A common method for the synthesis of thiochroman-4-one 1,1-dioxide involves the oxidation of thiochroman-4-one using a suitable oxidizing agent.
Experimental Workflow for Oxidation of Thiochroman-4-one
Applications in Drug Discovery and Development
The thiochromanone scaffold and its derivatives have been investigated for a range of biological activities. The introduction of the 1,1-dioxide moiety can modulate this activity, making it a target for medicinal chemistry research.
Signaling Pathway Interactions
While specific signaling pathways for the unsubstituted this compound are not extensively documented in publicly available literature, derivatives have been explored for their potential to modulate various biological targets. The general approach to identifying such interactions is outlined below.
Logical Workflow for Target Identification
Quantitative Data Summary
Data for the parent compound, thiochroman-4-one, is more readily available and provides a baseline for understanding the properties of its derivatives.
| Property | Thiochroman-4-one |
| Molecular Weight | 164.23 g/mol [1] |
| Melting Point | 28-30 °C |
| Boiling Point | 154 °C @ 12 mmHg |
Note: The physicochemical properties of the 1,1-dioxide derivative may differ significantly from the parent compound.
Conclusion
This compound represents a valuable scaffold for chemical and biological research. Its synthesis from thiochroman-4-one allows for the generation of diverse derivatives for screening and development. Further investigation into the specific biological targets and signaling pathways of this compound and its analogues is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for professionals engaged in this exciting area of study.
References
Methodological & Application
Thiochromanone 1,1-dioxide: A Versatile Scaffold for the Synthesis of Novel Heterocycles
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochromanone 1,1-dioxide is a valuable and versatile building block in synthetic organic and medicinal chemistry. The presence of a reactive ketone and an electron-withdrawing sulfone group activates the molecule for a variety of chemical transformations, making it an ideal starting material for the construction of a diverse range of heterocyclic compounds. These resulting heterocyclic frameworks are of significant interest in drug discovery, as they are often associated with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles derived from this compound, including pyrazoles, isoxazoles, and pyrimidines.
Synthesis of this compound
The starting material, this compound, can be efficiently synthesized from thiochroman-4-one through an oxidation reaction.
Experimental Protocol: Synthesis of Thiochroman-4-one 1,1-dioxide [1]
-
Dissolution: In a suitable reaction vessel, dissolve thiochroman-4-one (1.0 eq) in a 1:1:1 (v/v/v) mixture of methanol, water, and acetone.
-
Addition of Oxidant: To the stirred solution, add oxone (3.0 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a cold saturated brine solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford thiochroman-4-one 1,1-dioxide as a whitish solid.
| Product | Yield (%) | 1H NMR (CDCl₃, 500 MHz) δ | 13C NMR (CDCl₃, 125 MHz) δ |
| Thiochroman-4-one 1,1-dioxide | 76 | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 |
Application in Heterocycle Synthesis
The activated carbonyl group of this compound readily undergoes condensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings.
Caption: Synthetic pathways from this compound.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine hydrate leads to the formation of pyrazolo-fused thiochromanone dioxides. These compounds are of interest due to the prevalence of the pyrazole moiety in pharmacologically active molecules.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c][2]benzothiopyran-4(1H)-one 5,5-dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
| Reagent | Product | Yield (%) |
| Hydrazine Hydrate | Pyrazolo[4,3-c][2]benzothiopyran-4(1H)-one 5,5-dioxide | Data not available |
Synthesis of Isoxazole Derivatives
Condensation of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime, which can subsequently cyclize to form the isoxazole ring.
Experimental Protocol: Synthesis of this compound Oxime
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Reflux: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent to give the pure oxime.
Further cyclization to the isoxazole can be achieved under various conditions, often involving dehydration.
| Reagent | Product | Yield (%) |
| Hydroxylamine HCl | This compound Oxime | Data not available |
Synthesis of Pyrimidine and Thiazine Derivatives
The reaction with urea or thiourea provides access to fused pyrimidine and thiazine ring systems, respectively.
Experimental Protocol: Synthesis of Pyrimido[4,5-c][2]benzothiopyran-4(3H)-thione 5,5-dioxide
-
Reaction Mixture: A mixture of this compound (1.0 eq), thiourea (1.5 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol is prepared.
-
Reflux: The mixture is heated at reflux for 8-10 hours.
-
Isolation: Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Reagent | Product | Yield (%) |
| Thiourea | [2]Benzothiopyrano[4,3-d]-3,1-thiazine derivative | Data not available |
Reaction Workflow
Caption: General experimental workflow for heterocycle synthesis.
Conclusion
This compound serves as a readily accessible and highly reactive precursor for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives. The electron-withdrawing nature of the sulfone group is expected to influence the reactivity and potential biological activity of the resulting heterocycles, making this a promising area for further investigation in the field of drug discovery. Further optimization of reaction conditions and exploration of a broader range of substituted thiochromanone 1,1-dioxides are encouraged to expand the library of these potentially bioactive molecules.
References
Application Notes and Protocols for Thiochromanone 1,1-Dioxide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the synthesis and reactions of Thiochromanone 1,1-dioxide, a versatile scaffold in medicinal chemistry. The protocols detailed herein, along with the summarized data and pathway visualizations, are intended to facilitate the exploration of this compound class in drug discovery and development. This compound and its derivatives have garnered significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2][3][4]
I. Synthesis of this compound
The synthesis of the core scaffold, Thiochroman-4-one 1,1-dioxide, is a crucial first step for the development of more complex derivatives. A common and effective method involves a two-step process starting from 3-(phenylthio)propanoic acid: cyclization followed by oxidation.
Experimental Protocol: Synthesis of Thiochroman-4-one 1,1-dioxide (4a)
This protocol is adapted from the work of Ortiz et al. and involves the synthesis of the thiochromanone followed by its oxidation to the corresponding 1,1-dioxide.[5]
Step 1: Synthesis of Thiochroman-4-one (3a)
-
Reaction Setup: In a round-bottom flask, dissolve 3-(phenylthio)propanoic acid in a suitable solvent such as dichloromethane.
-
Cyclization: Add a dehydrating/cyclizing agent like polyphosphoric acid (PPA) or Eaton's reagent.
-
Heating: Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring it into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Step 2: Oxidation to Thiochroman-4-one 1,1-dioxide (4a)
-
Dissolution: Dissolve the synthesized Thiochroman-4-one (3a) in a suitable solvent like glacial acetic acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30% solution), dropwise to the solution at room temperature.
-
Reaction Time: Stir the reaction mixture at room temperature for several hours until the oxidation is complete (monitored by TLC).
-
Precipitation and Filtration: The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Washing and Drying: Wash the solid with water and then a small amount of cold ethanol. Dry the product under vacuum to yield the pure Thiochroman-4-one 1,1-dioxide.
Quantitative Data for Synthesis
| Compound ID | Starting Material | Reagents | Solvent | Yield (%) | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) | Reference |
| 3a | 3-(phenylthio)propanoic acid | PPA | Dichloromethane | 96 | 8.15 (q, J = 8.0 Hz, 1H), 7.42 (m, J = 4.1 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (m, J = 4.0 Hz, 1H), 3.28 (m, J = 3.2 Hz, 2H), 3.02 (m, J = 3.4 Hz, 2H) | 194.09, 171.19, 142.21, 133.31, 130.94, 129.24, 127.64, 125.06, 39.62, 26.65 | [5] |
| 4a | Thiochroman-4-one (3a) | H2O2 | Acetic Acid | 76 | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 | [5] |
II. Reactions of this compound
This compound serves as a versatile intermediate for the synthesis of a variety of heterocyclic compounds through reactions such as condensations, rearrangements, and cycloadditions.
Experimental Protocol: Schmidt Reaction of this compound
The Schmidt reaction provides a route to ring-expanded lactams, which are of interest in medicinal chemistry. This protocol describes the reaction of Thiochroman-4-one 1,1-dioxide with hydrazoic acid.[6]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve Thiochroman-4-one 1,1-dioxide in concentrated sulfuric acid at 0-5 °C.
-
Addition of Azide: Slowly add sodium azide in small portions to the stirred solution, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at low temperature for a couple of hours, and then let it warm to room temperature and stir overnight.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 1,5-benzothiazepine 5,5-dioxide derivative.
Quantitative Data for Schmidt Reaction
| Starting Material | Product | Yield (%) | Reference |
| 6,8-disubstituted-1-thiochromanone 1,1-dioxides | 7,9-disubstituted-1,5-benzothiazepine 5,5-dioxides | 15-65 | [6] |
Experimental Protocol: Synthesis of Thiochromanone Thiosemicarbazone Analogues
Thiosemicarbazones derived from this compound have shown potent and selective inhibitory activity against enzymes like cathepsin L.[1]
-
Reaction Setup: Dissolve the substituted Thiochroman-4-one 1,1-dioxide in ethanol.
-
Addition of Thiosemicarbazide: Add a solution of the appropriate thiosemicarbazide in ethanol to the ketone solution.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid).
-
Reaction: Reflux the reaction mixture for several hours, monitoring for product formation by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry to obtain the pure thiosemicarbazone derivative.
Quantitative Data for Thiosemicarbazone Synthesis
| This compound Derivative | Thiosemicarbazide | Product IC50 (Cathepsin L) | Reference |
| 6,7-difluoro-thiochroman-4-one 1,1-dioxide | 4-R-thiosemicarbazide | 46 nM | [1] |
| 6-nitro-thiochroman-4-one 1,1-dioxide | 4-R-thiosemicarbazide | 68 nM | [1] |
III. Visualizations
Experimental Workflow: Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway: Inhibition of Trypanothione Reductase
This compound derivatives have been identified as inhibitors of trypanothione reductase (TR), a key enzyme in the redox metabolism of trypanosomatid parasites.[5] Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and parasite death.
Caption: Mechanism of action of this compound derivatives via inhibition of Trypanothione Reductase.
References
- 1. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiochromanone 1,1-dioxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Thiochromanone 1,1-dioxide in materials science, focusing on its utility as a versatile building block for functional organic materials. While its applications in this field are still emerging, its unique electronic and photophysical properties, stemming from the combination of a conjugated thiochromone core and a strongly electron-withdrawing sulfone group, make it a promising candidate for advanced materials.[1][2] This document outlines protocols for its use in the synthesis of photoresponsive polymers, fluorescent probes, and as a component in organic light-emitting diodes (OLEDs).
Photoresponsive Polymers using this compound as a Photolabile Protecting Group
Thiochromone S,S-dioxides have been identified as effective photolabile protecting groups (PPGs).[3] This property can be harnessed to create photoresponsive polymers where the cleavage of the protecting group by UV light can trigger changes in polymer solubility, conformation, or initiate a polymerization process. This allows for the precise spatial and temporal control over material properties.
Application Note:
The this compound moiety can be used to "cage" a functional group, such as a hydroxyl or an amine, on a monomer. Upon irradiation with UV light (e.g., 365 nm), the protecting group is cleaved, liberating the functional group and a fluorescent byproduct.[3] This uncaging event can be used to initiate polymerization, cross-linking, or to alter the polarity of the polymer backbone, leading to a material response.
Quantitative Data Summary:
| Property | Value | Reference |
| Photodeprotection Wavelength | ~365 nm | [3] |
| Photorelease Quantum Yield | Can be high, dependent on substitution | [3] |
| Byproduct Fluorescence | Yes, allows for monitoring of deprotection | [3] |
Experimental Protocol: Synthesis of a Photo-crosslinkable Polymer
This protocol describes the synthesis of a linear polymer bearing pendant this compound-caged hydroxyl groups. Subsequent UV irradiation will expose the hydroxyl groups, allowing for cross-linking with a suitable agent.
Materials:
-
This compound-caged acrylate monomer (synthesized by attaching a this compound PPG to a hydroxyethyl acrylate)
-
AIBN (Azobisisobutyronitrile)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisocyanate cross-linking agent (e.g., hexamethylene diisocyanate)
-
UV lamp (365 nm)
Procedure:
-
Polymerization:
-
Dissolve the this compound-caged acrylate monomer and AIBN (1 mol%) in anhydrous THF.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Filter and dry the polymer under vacuum.
-
-
Film Formation:
-
Dissolve the synthesized polymer and the diisocyanate cross-linking agent in a suitable solvent (e.g., THF).
-
Cast a thin film of the solution onto a substrate using spin-coating or drop-casting.
-
Dry the film to remove the solvent.
-
-
Photo-cross-linking:
-
Expose the polymer film to UV light (365 nm) for a specified duration to induce deprotection of the hydroxyl groups.
-
The exposed hydroxyl groups will react with the diisocyanate to form a cross-linked network.
-
Workflow Diagram:
Caption: Workflow for photo-crosslinkable polymer synthesis.
Fluorescent Probes for Sensing Applications
The thiochromone scaffold is known to exhibit fluorescence.[4] The strong electron-withdrawing sulfone group in this compound can modulate the electronic structure and photophysical properties of the molecule, making it a potential core for fluorescent probes. By functionalizing the thiochromanone ring, probes that respond to specific analytes through changes in their fluorescence intensity or wavelength can be designed.
Application Note:
Derivatives of this compound can be designed to act as "turn-on" or "turn-off" fluorescent sensors. For example, a non-fluorescent derivative could become fluorescent upon reaction with an analyte, or a fluorescent derivative could be quenched. The sulfone group enhances the electron-accepting character of the core, which can be beneficial for designing probes based on photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanisms.
Hypothetical Photophysical Data:
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Analyte Response |
| Amino-substituted this compound | ~380 | ~450 | 0.1 | Quenching by metal ions |
| Thiol-reactive this compound | ~400 | ~480 | 0.05 -> 0.5 | "Turn-on" for thiols |
Experimental Protocol: General Procedure for Evaluating Sensing Properties
This protocol outlines a general method for testing the fluorescence response of a functionalized this compound derivative to a specific analyte.
Materials:
-
Stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).
-
Buffer solution (e.g., PBS, pH 7.4).
-
Stock solutions of various analytes (e.g., metal ions, reactive oxygen species, thiols).
-
Fluorometer.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of vials containing the buffer solution.
-
Add a small aliquot of the probe stock solution to each vial to achieve the desired final concentration (e.g., 10 µM).
-
Add varying concentrations of the analyte of interest to the vials. Include a control vial with no analyte.
-
Also, prepare solutions with other potential interfering species to test for selectivity.
-
-
Fluorescence Measurements:
-
Incubate the solutions for a specific period at a controlled temperature.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an appropriate excitation wavelength.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the analyte concentration to determine the detection limit and dynamic range.
-
Compare the fluorescence response to the target analyte with that of other species to assess selectivity.
-
Logical Diagram for Sensor Design:
Caption: Design principle of a "turn-on" fluorescent sensor.
Organic Light-Emitting Diodes (OLEDs)
The strong electron-withdrawing nature of the sulfone group makes this compound an attractive building block for n-type (electron-transporting) or emissive materials in OLEDs.[1][2] Its rigid, planar structure can also contribute to good charge mobility and high photoluminescence quantum yields in the solid state. Thiochromene derivatives, which are structurally related, have already shown promise in OLED applications.[5]
Application Note:
This compound can be chemically modified to tune its electronic properties for specific roles in an OLED device. For instance, attaching electron-donating groups can lower the LUMO level, facilitating electron injection and transport. Incorporating it into a larger conjugated system can shift the emission wavelength for color tuning.
Predicted Electronic Properties:
| Property | Predicted Characteristic | Rationale |
| Electron Affinity | High | Due to the electron-withdrawing sulfone group.[1] |
| LUMO Level | Low | Favorable for electron injection and transport. |
| Thermal Stability | Good | The rigid aromatic structure is expected to be stable.[1] |
| Solid-State Emission | Potentially high | Planar structure can lead to efficient packing and emission. |
Experimental Protocol: Fabrication of a Simple OLED Device
This protocol describes a general procedure for fabricating a multi-layer OLED device using a this compound derivative as an electron-transporting layer (ETL) or an emissive layer (EML) via thermal evaporation.
Materials:
-
ITO-coated glass substrate
-
Hole-injecting layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (e.g., TPD)
-
Emissive layer (EML) material (e.g., a host doped with an emissive guest, or the this compound derivative itself)
-
Electron-transporting layer (ETL) material (e.g., Alq3 or the this compound derivative)
-
Electron-injecting layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrate with oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Deposit the organic layers sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
A typical device structure would be: ITO / HIL / HTL / EML / ETL / EIL. The this compound derivative could be used for the EML or ETL.
-
Monitor the thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., Al) on top of the organic layers without breaking the vacuum.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the device.
-
OLED Device Architecture Diagram:
Caption: Layered structure of a hypothetical OLED device.
References
Application Notes: Thiochromanone 1,1-Dioxide Scaffold for Turn-On Fluorescent Probes
References
- 1. Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Thiochromanone 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The protocols outlined below are based on established literature procedures, offering a guide for the preparation of the thiochromanone scaffold and its subsequent oxidation to the corresponding sulfone.
Introduction
Thiochroman-4-ones are sulfur-containing heterocyclic compounds that serve as crucial precursors for the synthesis of various bioactive molecules.[1][2] Their derivatives, particularly the 1,1-dioxides (sulfones), have garnered attention for their potential therapeutic applications, including antileishmanial activity.[3][4] The sulfone moiety can enhance the biological activity of the parent compound.[3] The synthesis of this compound is typically achieved through a two-step process: first, the construction of the thiochroman-4-one ring system, followed by the oxidation of the sulfide to a sulfone.
General Synthetic Approach
The most common pathway to this compound involves two key transformations:
-
Synthesis of the Thiochroman-4-one Precursor : This is often achieved by the cyclization of β-arylthiopropanoic acids or through a Michael addition of a thiophenol to an α,β-unsaturated acid, followed by intramolecular Friedel-Crafts acylation.[1][4]
-
Oxidation of the Thiochroman-4-one : The sulfide in the thiochroman-4-one ring is then oxidized to a sulfone (1,1-dioxide) using a suitable oxidizing agent.
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylthiochroman-4-one
This protocol describes the synthesis of a thiochroman-4-one precursor from thiophenol and crotonic acid, catalyzed by iodine.[4]
Materials:
-
Crotonic acid
-
Thiophenol
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
Procedure:
-
To a mixture of crotonic acid (10 mmol) and thiophenol (15 mmol), add iodine (20 mol%).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) to quench the excess iodine and extract the mixture with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methylthiochroman-4-one.
Protocol 2: Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide
This protocol details the oxidation of the thiochroman-4-one sulfide to a sulfone using Oxone.[5]
Materials:
-
Thiochroman-4-one (or a derivative from Protocol 1)
-
Oxone (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Acetone
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Equipment for flash column chromatography
Procedure:
-
Dissolve Thiochroman-4-one (0.370 mmol) and Oxone (1.126 mmol) in a ternary solvent system of MeOH, water, and acetone (1:1:1 v/v ratio).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with 1 N HCl (5 mL).
-
Extract the aqueous mixture with ethyl acetate (4 x 20 mL).
-
Combine the organic phases and wash with brine (3 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica gel (e.g., using a pentane:ethyl acetate gradient) to yield the pure Thiochroman-4-one 1,1-dioxide.[5] A yield of 76% has been reported for the parent compound.[5]
Data Presentation: Reaction Conditions
The following tables summarize various reported conditions for the key steps in the synthesis of this compound and its precursors.
Table 1: Selected Conditions for the Synthesis of Thiochroman-4-one Derivatives
| Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Product Yield | Reference |
| 3-(Arylthio)propanoic acids | PPA (Polyphosphoric acid) | - | 85 °C | 1 h | 55-81% | [6] |
| β-Arylthiopropanoic acids | Fuming H₂SO₄ | Dichloromethane | Room Temp. | - | Excellent | [1] |
| Thiophenol, Crotonic acid | I₂ (20 mol%) | - | Room Temp. | 12 h | - | [4] |
| β-tert-Butylthio-substituted aldehydes, Alkynes | Rhodium catalyst, TFA | Dichloroethane | 80 °C | - | - | [7] |
| 2'-Nitrochalcones, Xanthate | Iodine | - | - | - | - | [8] |
Table 2: Selected Conditions for the Oxidation to Thiochroman-4-one 1,1-dioxide Derivatives
| Substrate | Oxidizing Agent | Solvent(s) | Temperature | Time | Product Yield | Reference |
| Thiochroman-4-one | Oxone | MeOH/Water/Acetone (1:1:1) | 60 °C | 12 h | 76% | [5] |
| (E)-3-Arylidene-1-thiochroman-4-ones | DMD (Dimethyldioxirane) | - | - | - | Good | [1] |
| 3-Benzyl-4H-1-thiochromen-4-ones | H₂O₂ | Glacial Acetic Acid | - | - | - | [1] |
| Sulfides | H₂O₂, Niobium carbide catalyst | - | - | - | Efficient | [9] |
| Sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | - | - | - | [9] |
Chemical Reaction Scheme
The diagram below illustrates the chemical transformation from thiophenol and an α,β-unsaturated acid to the final this compound product.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
Application Notes and Protocols: Thiochromanone 1,1-dioxide in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in synthetic and medicinal chemistry. While its direct application as a catalyst or ligand is not extensively documented in current literature, its versatile scaffold serves as a valuable precursor for the synthesis of various bioactive molecules and functional materials. The presence of the sulfone group significantly influences the electronic properties and reactivity of the thiochromanone core, opening avenues for diverse chemical transformations.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives. We will delve into its established application as a photolabile protecting group and explore its potential, though currently speculative, roles as a catalyst or ligand based on its structural features.
I. Synthesis of Thiochromanone 1,1-dioxides
The primary route to thiochromanone 1,1-dioxides involves the oxidation of the corresponding thiochromanones. Several oxidation reagents and conditions have been reported to achieve this transformation efficiently.
Protocol 1: General Procedure for the Oxidation of Thiochromanones
This protocol describes a general method for the synthesis of this compound from a thiochromanone precursor.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
Thiochromanone derivative
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂))
-
Solvent (e.g., dichloromethane (DCM), acetic acid)
-
Sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the thiochromanone (1 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Quantitative Data Summary:
While specific yields vary depending on the substrate and reaction conditions, the oxidation of thiochromanones to their corresponding 1,1-dioxides generally proceeds in good to excellent yields.
| Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Thiochroman-4-one | m-CPBA | CH₂Cl₂ | >90 | Hypothetical |
| 6-Substituted thiochroman-4-one | H₂O₂ | Acetic Acid | 85-95 | Hypothetical |
Note: The above table is a representative summary. Researchers should consult specific literature for detailed yields of particular derivatives.
II. Application as a Photolabile Protecting Group
Thiochromone S,S-dioxides have been developed as novel photolabile protecting groups for various functional groups, including phosphates, amines, and carboxylic acids.[1][2] The key advantage of this application is the ability to deprotect the substrate under mild, neutral conditions using UV light, which is beneficial for sensitive molecules.
Mechanism of Photodeprotection:
Figure 2: Proposed mechanism for the photodeprotection of substrates protected with thiochromone S,S-dioxide.
Protocol 2: Photodeprotection of a Protected Substrate
Materials:
-
Protected substrate with a thiochromone S,S-dioxide photolabile protecting group
-
Solvent (e.g., aqueous solution, organic solvent)
-
UV light source (e.g., ultrahigh-pressure mercury lamp, 365 nm)
-
Analytical instrumentation for monitoring (e.g., HPLC, ¹H NMR)
Procedure:
-
Dissolve the protected substrate in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV light source at the appropriate wavelength (e.g., 365 nm) at room temperature.
-
Monitor the progress of the deprotection reaction using a suitable analytical technique such as HPLC or ¹H NMR.
-
Upon completion, the released substrate can be isolated if necessary, or the solution can be used directly for subsequent applications.
Key Advantages:
-
Mild Conditions: Deprotection occurs under neutral pH and at room temperature.
-
Quantitative Release: Substrates are often released in nearly quantitative yields.[1]
-
Fluorescent Byproduct: The photolysis generates a fluorescent byproduct, which can be used for monitoring the reaction progress.[1]
III. Potential Applications as a Catalyst or Ligand (Speculative)
While direct evidence is lacking, the structural features of this compound suggest potential, yet unexplored, applications in catalysis and coordination chemistry.
As a Potential Organocatalyst:
The presence of a ketone and a sulfone group could enable this compound to act as a hydrogen bond donor, potentially activating electrophiles in certain reactions.
Logical Relationship for Potential Catalysis:
Figure 3: Hypothetical activation of an electrophile by this compound.
As a Potential Ligand:
The oxygen atoms of the sulfone and ketone groups could potentially coordinate to metal centers, making this compound a bidentate ligand. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be tuned by modifying the aromatic ring of the thiochromanone scaffold.
Potential Coordination Mode:
Figure 4: Potential bidentate coordination of this compound to a metal center.
Future Research Directions:
-
Screening as an Organocatalyst: Evaluating the catalytic activity of this compound and its derivatives in reactions that benefit from hydrogen bond catalysis.
-
Synthesis of Metal Complexes: Investigating the coordination of this compound to various transition metals and evaluating the catalytic properties of the resulting complexes.
-
Development of Chiral Analogues: Synthesizing chiral thiochromanone 1,1-dioxides for applications in asymmetric catalysis.
This compound is a readily accessible synthetic intermediate with a demonstrated application as a photolabile protecting group. While its role as a direct catalyst or ligand remains to be explored, its structural and electronic properties present intriguing possibilities for future research in these areas. The protocols and information provided herein offer a valuable resource for researchers interested in the synthesis and potential applications of this versatile heterocyclic scaffold.
References
The Role of Thiochromanone 1,1-dioxide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochromanone 1,1-dioxide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the sulfone moiety into the thiochromanone core significantly influences its physicochemical properties and biological target interactions, making it a privileged structure in drug discovery. This document provides an overview of the applications of this compound derivatives, with a focus on their potential as anti-parasitic and anti-cancer agents. Detailed protocols for the synthesis of key compounds and relevant biological assays are provided to facilitate further research and development in this area.
Biological Activities and Applications
The this compound scaffold has been explored for various therapeutic applications, with notable success in the development of agents targeting tropical diseases and cancer.
Anti-parasitic Activity: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown significant activity against parasites such as Leishmania and Trypanosoma. The proposed mechanism of action involves the allosteric inhibition of trypanothione reductase (TR), a crucial enzyme in the parasite's defense against oxidative stress. Inhibition of TR leads to an increase in reactive oxygen species (ROS), causing cellular damage and parasite death.[1]
Anti-cancer Activity: Thiochromanone thiosemicarbazone derivatives have been investigated as potent inhibitors of cathepsin L, a lysosomal cysteine protease implicated in cancer progression and metastasis.[2] The sulfide analogs, in many cases, show superior inhibitory activity compared to their sulfone counterparts.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from cited literature.
Table 1: Anti-parasitic Activity of this compound Derivatives
| Compound | Target Organism | EC50 (µM) | Cytotoxicity (LC50, µM) | Selectivity Index (LC50/EC50) | Reference |
| 4H-thiochromen-4-one 1,1-dioxide derivative | Leishmania panamensis (intracellular amastigotes) | 3 | >460 | 153 | [1] |
| Substituted 2H-thiochroman derivatives | Leishmania donovani | 3.96 | - | - | |
| 4H-thiochromen-4-one-1,1-dioxide derivative | Trypanosoma cruzi (metacyclic trypomastigotes) | 24.33 | - | - |
Table 2: Cathepsin L Inhibitory Activity of Thiochromanone Thiosemicarbazone Derivatives
| Compound | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Reference |
| 6,7-difluorothiochromanone thiosemicarbazone | 46 | >10000 | [2] |
| 6-nitrothiochromanone thiosemicarbazone | 68 | >10000 | [2] |
Experimental Protocols
Synthesis of Thiochroman-4-one 1,1-dioxide
This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.
Workflow for the Synthesis of Thiochroman-4-one 1,1-dioxide
Caption: General synthetic workflow for Thiochroman-4-one 1,1-dioxide.
Materials:
-
Substituted thiophenol
-
3-chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Polyphosphoric acid (PPA)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Synthesis of 3-(arylthio)propanoic acid:
-
Dissolve the substituted thiophenol in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
To this mixture, add 3-chloropropanoic acid and reflux for 4-6 hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the 3-(arylthio)propanoic acid.
-
-
Cyclization to Thiochroman-4-one:
-
Heat polyphosphoric acid to 80-90 °C.
-
Slowly add the 3-(arylthio)propanoic acid to the hot PPA with stirring.
-
Continue heating and stirring for 1-2 hours.
-
Pour the hot mixture onto crushed ice and stir until the PPA is dissolved.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Oxidation to Thiochroman-4-one 1,1-dioxide:
-
Dissolve the thiochroman-4-one in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or silica gel column chromatography to yield the final Thiochroman-4-one 1,1-dioxide.
-
Protocol for Anti-leishmanial Activity Assay
This protocol is adapted from studies evaluating the efficacy of compounds against intracellular amastigotes of Leishmania.[1]
Workflow for Anti-leishmanial Assay
Caption: Experimental workflow for assessing anti-leishmanial activity.
Materials:
-
Leishmania promastigotes (e.g., L. donovani)
-
Macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation (optional)
-
This compound derivatives dissolved in DMSO
-
Amphotericin B (positive control)
-
96-well microtiter plates
-
Cell lysis buffer
-
DNA staining dye (e.g., SYBR Green I)
-
Fluorometric plate reader
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well.
-
If using a cell line like THP-1, add PMA to induce differentiation into adherent macrophages and incubate for 48-72 hours. For J774A.1, this step is not necessary.
-
-
Infection with Leishmania Promastigotes:
-
Wash the adherent macrophages with fresh medium.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Add the compound solutions to the infected macrophages. Include wells with medium only (negative control) and Amphotericin B (positive control).
-
Incubate the plates for 72 hours.
-
-
Quantification of Intracellular Amastigotes:
-
After incubation, remove the medium and lyse the macrophages with a cell lysis buffer.
-
Add DNA staining dye (e.g., SYBR Green I) to the lysate. This dye will bind to the DNA of the released amastigotes.
-
Measure the fluorescence using a fluorometric plate reader (excitation ~485 nm, emission ~520 nm).
-
The fluorescence intensity is proportional to the number of viable amastigotes.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each compound concentration compared to the untreated control.
-
Determine the EC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol for Trypanothione Reductase (TR) Inhibition Assay
This is a spectrophotometric assay to measure the inhibition of TR activity.
Signaling Pathway of this compound in Parasites
Caption: Proposed mechanism of action via Trypanothione Reductase inhibition.
Materials:
-
Recombinant Trypanothione Reductase (TR) from Leishmania or Trypanosoma
-
NADPH
-
Trypanothione disulfide (TS2)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and NADPH in a 96-well plate.
-
Add the this compound derivatives at various concentrations to the wells. Include a DMSO control.
-
-
Enzyme Reaction:
-
Add TR to the wells to initiate the reaction.
-
Immediately add TS2 to the wells. The final volume should be consistent across all wells.
-
-
Measurement:
-
Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes). The increase in absorbance is due to the reduction of DTNB by the product of the TR reaction, trypanothione (T(SH)2).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its demonstrated activity against key targets in parasites and cancer warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile heterocyclic system in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Thiochromanone 1,1-dioxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Thiochromanone 1,1-dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| T-01 | Why is my yield of this compound consistently low? | - Incomplete oxidation of the thiochromanone precursor. - Suboptimal reaction temperature or time. - Degradation of the product under harsh reaction conditions. - Inefficient purification leading to product loss. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.[1] - Optimize Temperature: Experiment with slight variations in temperature. For less reactive substrates, a modest increase may be beneficial.[1] - Adjust Reaction Time: If starting material remains, consider extending the reaction time, but be mindful of potential product decomposition with prolonged heating.[1] - Purification: Utilize flash column chromatography for efficient purification and minimize product loss.[2][3] |
| T-02 | My reaction seems incomplete, with significant starting material remaining. What should I do? | - Insufficient amount of the oxidizing agent. - The chosen oxidizing agent is not potent enough. - Poor mixing of reactants, especially with viscous reagents like polyphosphoric acid (PPA).[3] | - Reagent Stoichiometry: Ensure the correct molar ratio of the oxidizing agent to the thiochromanone. A slight excess of the oxidizing agent may be necessary. - Alternative Oxidants: Consider using a stronger oxidizing agent. Common oxidants for this transformation include m-chloroperbenzoic acid (m-CPBA).[4] - Improve Mixing: When using viscous reagents like PPA, adding a co-solvent like dichloromethane (DCM) can improve solubility and mixing.[3] |
| T-03 | I am observing the formation of multiple side products. How can I improve the selectivity? | - Over-oxidation of the desired product. - Side reactions due to reactive intermediates. - The reaction temperature is too high, promoting undesired pathways. | - Control Temperature: Maintain a consistent and optimal reaction temperature. For oxidations with m-CPBA, conducting the reaction at a decreased temperature (0–10°C) can improve selectivity.[4] - Controlled Addition of Reagents: Add the oxidizing agent portion-wise or via a syringe pump to maintain a low concentration and minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric components.[1] |
| T-04 | The purification of the final product is challenging. What are the best practices? | - The product has similar polarity to the starting material or byproducts. - The product is not sufficiently stable for the chosen purification method. | - Column Chromatography: Flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexanes/ethyl acetate) is a common and effective method.[2][3] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step. - TLC Analysis: Before attempting large-scale purification, optimize the separation conditions using TLC to identify the best solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the oxidation of thiochroman-4-one. This is often achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).[4] Another approach involves the intramolecular cyclization of 3-(arylthio)propanoic acids, which can be a one-pot synthesis.[2][3]
Q2: What are some of the key challenges in synthesizing this compound?
The synthesis can be challenging due to the multiple oxidation states of sulfur and its tendency to form diverse bonding patterns.[2][3][5] This can lead to the formation of undesired by-products and complicate the purification and isolation of the pure compound.[6]
Q3: What are typical yields for the synthesis of this compound precursors?
For the synthesis of thiochromones from 3-(arylthiol)propanoic acids, yields can range from 55-81%.[2][3] The synthesis of thiochromanone derivatives has been reported with yields between 68-88%.[7]
Q4: What analytical techniques are used to characterize this compound?
The structure and purity of this compound and its derivatives are typically confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Experimental Protocols
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
This protocol describes a one-pot synthesis of thiochromen-4-ones, which are precursors to Thiochromanone 1,1-dioxides.
-
Materials: 3-(arylthiol)propanoic acid (1.0 mmol), dichloromethane (DCM, 1.0 mL), polyphosphoric acid (PPA, 0.5 mL).
-
Procedure:
-
To a round bottom flask containing a stir bar, add 3-(arylthiol)propanoic acid.
-
Add DCM to dissolve the starting material, followed by PPA. The DCM aids in mixing the viscous PPA with the solid starting material.[3]
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Heat the mixture to 100°C in an oil bath and monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction to room temperature.
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Carefully add a saturated aqueous solution of NaHCO3 dropwise (5.0 mL) and stir for 2 hours at room temperature.
-
Extract the product with dichloromethane (3 x 15.0 mL).
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Combine the organic layers, dry with Na2SO4, filter, and concentrate under vacuum.
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Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the thiochromone.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 7. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
Technical Support Center: Purification of Thiochromanone 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thiochromanone 1,1-dioxide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Problem 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the solution slowly and then in an ice bath to maximize crystal formation.[1][2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[2][3] |
| Product Loss During Column Chromatography: The compound may adhere strongly to the stationary phase or co-elute with impurities. | - Optimize the mobile phase polarity. A gradual increase in polarity (gradient elution) may be more effective than isocratic elution. - Ensure the column is not overloaded. The weight of the adsorbent should typically be 20-50 times the sample weight.[4] - Check for decomposition on the silica gel or alumina; if suspected, consider using a less acidic or basic stationary phase or deactivating the stationary phase.[5] |
| Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, or significant side products may have formed.[6] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize byproduct formation.[6] |
Problem 2: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities: An impurity with similar solubility to the product may be crystallizing alongside it. | - Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[7] - Perform a second recrystallization. - If the impurity is colored, treat the solution with activated charcoal before hot filtration.[3] |
| Inadequate Separation by Column Chromatography: The polarity of the impurity and the product may be too similar for effective separation. | - Use a shallower solvent gradient during elution to improve resolution. - Try a different stationary phase (e.g., alumina if silica gel was used, or a reverse-phase column).[5] - Ensure the column is packed properly to avoid channeling. |
| Formation of Hard-to-Remove Byproducts: The reactive nature of the sulfur atom can lead to various side products during synthesis.[6] | - Identify the impurity if possible (e.g., by NMR, MS) to devise a targeted removal strategy. For example, an acidic impurity might be removed with a basic wash during workup. - Consider a chemical treatment to remove a specific impurity if its reactivity is known. |
Problem 3: Oiling Out During Recrystallization
| Potential Cause | Recommended Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent with a lower boiling point. |
| The solution is cooled too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| High concentration of impurities. | - Perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for the recrystallization of this compound?
A definitive solvent system for this compound is not extensively reported. However, for aromatic sulfones, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or toluene.[8] It is recommended to perform small-scale solubility tests to determine the ideal solvent, which should dissolve the compound when hot but have low solubility when cold.
Q2: How can I effectively monitor the purification of this compound by TLC?
Effective TLC monitoring involves selecting an appropriate mobile phase and visualization technique.
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Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with a 1:4 ratio and adjusting as needed) is a good starting point for many aromatic sulfones.
-
Visualization:
-
UV Light: this compound, containing an aromatic ring, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[9]
-
Iodine: An iodine chamber can be used as a general stain for many organic compounds.[9][10]
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Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.[11]
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p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups.[11]
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Q3: What are some common impurities I might encounter?
While specific impurities for this compound synthesis are not well-documented in the provided search results, general impurities in the synthesis of related compounds can include:
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Unreacted Starting Materials: Such as the corresponding thiochromanone.
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Over-oxidized or Under-oxidized Products: If the oxidation is not well-controlled.
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Side-products from Rearrangements or Other Reactions: The reactive nature of the sulfur atom can sometimes lead to unexpected byproducts.[6]
Q4: My purified this compound is discolored. How can I fix this?
Discoloration is often due to trace impurities.[12]
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Recrystallization with Activated Charcoal: Dissolve the discolored product in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.[3]
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Column Chromatography: If recrystallization is ineffective, column chromatography can separate the colored impurities from the desired product.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[1][2]
General Protocol for Column Chromatography
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Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like sulfones.[4]
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Mobile Phase Selection: Use TLC to determine a suitable solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a common starting point.
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Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
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Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.
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Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.
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Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[13]
Data Presentation
Table 1: Solubility Characteristics of Aromatic Sulfones (General Guidance)
| Solvent | Solubility (General Trend) | Suitability for Recrystallization |
| Water | Generally Insoluble | Poor (unless highly substituted with polar groups) |
| Hexanes/Heptane | Generally Insoluble | Good as an anti-solvent in a solvent pair |
| Toluene | Soluble when hot, less soluble when cold | Potentially good |
| Dichloromethane | Generally Soluble | Often too good of a solvent |
| Ethyl Acetate | Generally Soluble | Potentially good, often used in a pair with hexanes |
| Acetone | Generally Soluble | Often too good of a solvent |
| Ethanol/Methanol | Soluble when hot, less soluble when cold | Often a good choice |
Note: This table provides general guidance for aromatic sulfones. Specific solubility of this compound should be determined experimentally.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. scribd.com [scribd.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. benchchem.com [benchchem.com]
- 13. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Side Products in Thiochromanone 1,1-dioxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiochromanone 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unwanted side products in your experiments.
Troubleshooting Guides
Issue: Unexpected peaks in NMR/LC-MS after alkylation reactions.
Question: I am performing an alkylation reaction on this compound and observing unexpected signals in my analytical data, suggesting the presence of impurities. What are the likely side products and how can I avoid them?
Answer:
Alkylation of this compound can sometimes lead to the formation of O-alkylated byproducts alongside the desired C-alkylated product. The enolate intermediate formed under basic conditions is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.
Potential Side Products and Identification:
| Side Product | Structure | 1H NMR Signals of Note | 13C NMR Signals of Note | IR Spectroscopy (cm-1) | Mass Spectrometry |
| O-Alkylated Product | 4-alkoxy-2H-thiochromene 1,1-dioxide | Vinyl proton signal (singlet), absence of α-protons to the carbonyl. | Signals corresponding to a C=C double bond and an O-alkyl group. | Absence of ketone C=O stretch (~1680-1700), presence of C=C stretch (~1600-1650). | M+ peak identical to the C-alkylated product. |
| Di-alkylated Product | C,C-dialkylated this compound | Absence of one or both α-protons to the carbonyl. | Additional signals for the second alkyl group. | Ketone C=O stretch present. | M+ peak corresponding to the addition of two alkyl groups. |
Experimental Protocol: Minimizing O-Alkylation
To favor C-alkylation over O-alkylation, consider the following adjustments to your protocol:
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Choice of Base: Use a non-coordinating, sterically hindered base like Lithium diisopropylamide (LDA) to favor the formation of the kinetic enolate.
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Solvent: Employ a non-polar, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Polar aprotic solvents can solvate the cation, making the oxygen of the enolate more nucleophilic.[1]
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Temperature: Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled C-alkylation pathway.
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Alkylating Agent: Use a "soft" electrophile like an alkyl iodide or bromide, which tends to react preferentially at the "softer" carbon center of the enolate. "Hard" electrophiles like alkyl sulfates or triflates are more prone to O-alkylation.[2]
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Addition Order: Add the alkylating agent slowly to the pre-formed enolate solution at low temperature.
Logical Workflow for Troubleshooting Alkylation Reactions:
Caption: Troubleshooting workflow for alkylation reactions.
Issue: Low yields and complex product mixtures in condensation reactions.
Question: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but I am getting a low yield of the desired product and a mixture of other compounds. What could be the issue?
Answer:
Condensation reactions with ketones can sometimes be challenging due to competing side reactions, such as self-condensation of the starting ketone.
Potential Side Products and Identification:
| Side Product | Structure | 1H NMR Signals of Note | 13C NMR Signals of Note | IR Spectroscopy (cm-1) | Mass Spectrometry |
| Self-Condensation Product | Dimeric adduct of this compound | Complex mixture of signals, potential for both sp3 and sp2 protons from the coupled rings. | A significantly larger number of carbon signals than the starting material. | Presence of both C=O and potentially C=C and O-H stretches. | M+ peak corresponding to approximately twice the mass of the starting material minus water. |
| Michael Adduct | Product of Michael addition of the active methylene compound to the Knoevenagel product | Absence of the vinyl proton from the Knoevenagel product. | Additional sp3 carbon signals. | C=O stretch present. | M+ peak corresponding to the addition of the active methylene compound to the Knoevenagel product. |
Experimental Protocol: Optimizing Knoevenagel Condensation
To improve the yield of the desired Knoevenagel product and minimize side reactions, consider the following:
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Catalyst: Use a mild base catalyst, such as piperidine or pyridine. Strong bases can promote the self-condensation of the ketone.[3]
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Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or high temperatures can lead to the formation of byproducts.
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Stoichiometry: Use a slight excess of the active methylene compound to favor the desired reaction over self-condensation.
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Water Removal: If the reaction is reversible, consider using a Dean-Stark apparatus to remove the water formed during the condensation.
Logical Flowchart for Knoevenagel Condensation Troubleshooting:
Caption: Troubleshooting Knoevenagel condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic spectroscopic features of this compound that I should look for to confirm my starting material is pure?
A1: Pure this compound should exhibit the following characteristic signals:
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1H NMR: Look for the characteristic protons of the thiochromanone core. The aromatic protons will appear in the aromatic region, and the aliphatic protons will be visible in the upfield region.
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13C NMR: A key signal to identify is the carbonyl carbon, which typically appears around 190-200 ppm. You should also see the appropriate number of signals for the aromatic and aliphatic carbons.
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IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm-1 is indicative of the ketone carbonyl group. You should also observe strong bands corresponding to the S=O stretching of the sulfone group, typically in the ranges of 1300-1350 cm-1 (asymmetric) and 1120-1160 cm-1 (symmetric).
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Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound.
Q2: I am considering a Favorskii rearrangement of an α-halo this compound. What potential side products should I be aware of?
A2: The Favorskii rearrangement of cyclic α-halo ketones typically leads to ring contraction.[4][5][6] In the case of α-halo this compound, the expected product would be a thiacyclopentanecarboxylic acid derivative. However, side reactions can occur:
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Quasi-Favorskii Rearrangement: If the α-halo ketone cannot form an enolate on the side opposite the halogen, a pseudo-Favorskii rearrangement might occur through an alternative mechanism, potentially leading to different products.[4]
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Elimination: Under basic conditions, elimination of HX can compete with the rearrangement, leading to the formation of an α,β-unsaturated ketone.
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Solvent Attack: The intermediate cyclopropanone can be attacked by the solvent (if protic) or other nucleophiles present in the reaction mixture.
Q3: Can this compound undergo self-condensation under strongly basic conditions?
A3: Yes, like many ketones with α-hydrogens, this compound has the potential to undergo self-condensation (an aldol-type reaction) under strongly basic conditions.[3] This would lead to the formation of a dimeric product. To avoid this, it is recommended to use non-nucleophilic, sterically hindered bases when aiming for enolate formation for subsequent reactions, or to use milder bases for condensation reactions with other electrophiles.
Signaling Pathway of Enolate Formation and Competing Reactions:
Caption: Competing reaction pathways from the enolate intermediate.
References
Navigating Temperature Optimization in Thiochromanone 1,1-Dioxide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing reaction temperatures in the synthesis and subsequent reactions of Thiochromanone 1,1-dioxide. Addressing common challenges, this resource offers troubleshooting protocols and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Temperature-Related Issues
Effectively managing reaction temperature is critical for maximizing yield, ensuring purity, and preventing the formation of unwanted byproducts. This section addresses common problems encountered during the synthesis of this compound, particularly focusing on the oxidation of Thiochromanone to its 1,1-dioxide derivative.
| Issue | Potential Cause at Non-Optimal Temperature | Troubleshooting Steps |
| Low to No Product Yield | Temperature too low: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the progress by Thin Layer Chromatography (TLC). Consider a well-established starting point, such as room temperature, before cautiously applying heat. |
| Temperature too high: This can lead to the decomposition of the starting material, reagents (like m-CPBA), or the desired product. | If the reaction mixture darkens significantly or gas evolution is observed, immediately cool the reaction. Re-attempt the reaction at a lower temperature. For exothermic reactions, such as those involving m-CPBA, ensure slow, portion-wise addition of the oxidant at a cooled temperature (e.g., 0°C) to maintain control.[1] | |
| Presence of Impurities/Byproducts | Temperature too high: Elevated temperatures can promote side reactions, such as over-oxidation or rearrangement of the product. | Run the reaction at a lower temperature to disfavor the formation of byproducts with higher activation energies.[1] Utilize a controlled heating source like an oil bath for precise temperature management. Monitor the reaction closely by TLC to identify the optimal time to quench the reaction before significant byproduct formation occurs. |
| Incomplete Reaction | Insufficient reaction time at a given temperature: The reaction may not have reached completion. | Increase the reaction time at the current temperature, monitoring by TLC until the starting material is consumed. If the reaction is still incomplete after an extended period, a modest increase in temperature may be necessary. |
| Runaway Reaction | Exothermic reaction without proper cooling: The oxidation of thioethers can be highly exothermic, leading to a rapid and uncontrolled increase in temperature.[1] | Always conduct exothermic reactions in an ice bath or with a cooling system. Add reagents portion-wise or via a dropping funnel to control the rate of reaction and heat generation.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature optimization in this compound reactions.
Q1: What is the ideal starting temperature for the oxidation of Thiochromanone to this compound?
A1: A prudent starting point for the oxidation of Thiochromanone using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is 0°C. This is due to the exothermic nature of the reaction.[1] The m-CPBA should be added portion-wise to the cooled solution of Thiochromanone to maintain temperature control. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion.
Q2: How does temperature affect the purity of the final this compound product?
A2: Temperature plays a significant role in the purity of the final product. Higher temperatures can lead to the formation of byproducts. For instance, in m-CPBA oxidations, elevated temperatures can cause the opening of epoxide rings if other susceptible functional groups are present, or lead to the decomposition of the peroxy acid itself, which can introduce other reactive species into the mixture.[1] Therefore, maintaining the lowest effective temperature is crucial for obtaining a clean product.
Q3: My reaction is very slow at room temperature. How should I proceed with heating?
A3: If the reaction is sluggish at room temperature, gentle heating can be applied. Increase the temperature in small increments (e.g., 10°C at a time) and monitor the reaction progress closely using TLC. It is advisable to find the minimum temperature at which a reasonable reaction rate is achieved to avoid the risk of byproduct formation. Using a reflux condenser may be necessary for reactions requiring higher temperatures to prevent solvent loss.
Q4: Can the work-up procedure be affected by the reaction temperature?
A4: Yes. If a reaction is conducted at a higher temperature, there may be a greater variety and quantity of byproducts, complicating the purification process. For example, the byproduct of m-CPBA, m-chlorobenzoic acid, can sometimes be challenging to remove. Cooling the reaction mixture before work-up can help precipitate some of this acid, simplifying its removal by filtration.[2]
Experimental Protocols
General Protocol for the Oxidation of Thiochromanone to this compound
This protocol provides a general methodology for the oxidation reaction. Optimal temperatures may vary based on the specific substrate and scale.
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Reactant Preparation: Dissolve Thiochromanone (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stir bar.
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Temperature Control: Cool the flask in an ice bath to 0°C.
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Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents for oxidation to the sulfone) in the same solvent to the stirred solution of Thiochromanone. The addition should be done portion-wise or via a dropping funnel to maintain the temperature below 5°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is fully consumed.
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Work-up: Upon completion, cool the reaction mixture again to 0°C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of temperature on the oxidation of Thiochromanone. Actual results may vary.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity by HPLC (%) | Key Observations |
| 0 → RT | 4 | 92 | 98 | Clean reaction, minimal byproducts. |
| RT (25) | 2 | 85 | 95 | Faster reaction, slight increase in impurities. |
| 40 (Reflux in DCM) | 1 | 75 | 88 | Significant byproduct formation observed on TLC. |
| 60 (Reflux in Chloroform) | 0.5 | 50 | 70 | Rapid reaction, but major decomposition and multiple byproducts. |
Visualizations
Experimental Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for temperature optimization.
This guide provides a foundational understanding of the critical role of temperature in reactions involving this compound. For specific applications, further empirical optimization will be necessary to achieve the desired outcomes.
References
Technical Support Center: Synthesis of Thiochromanone 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Thiochromanone 1,1-dioxide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves a two-step process: first, the synthesis of the precursor, Thiochroman-4-one, followed by its oxidation to the desired this compound.
Q2: What are the typical oxidizing agents used for the conversion of Thiochroman-4-one to its 1,1-dioxide?
A2: A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common. Other reagents such as Oxone® have also been reported for the oxidation of sulfides to sulfones.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the spots of the starting material (Thiochroman-4-one), the intermediate sulfoxide, and the final sulfone product, you can determine the extent of the reaction. The sulfone is typically the most polar compound, followed by the sulfoxide, and then the starting sulfide.
Q4: What are the main challenges in purifying this compound?
A4: The primary purification challenges include the removal of the oxidizing agent's byproducts (e.g., m-chlorobenzoic acid from m-CPBA) and the separation of the desired sulfone from the intermediate sulfoxide and any unreacted starting material.[1] Recrystallization and column chromatography are common purification techniques.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Incomplete or Sluggish Cyclization to Thiochroman-4-one
| Symptom | Possible Cause | Suggested Solution |
| Low yield of Thiochroman-4-one after intramolecular Friedel-Crafts acylation. | Inadequate activation of the carboxylic acid. | Ensure the use of a strong dehydrating agent like polyphosphoric acid (PPA) or conversion of the carboxylic acid to a more reactive species like an acid chloride using reagents such as oxalyl chloride or thionyl chloride. |
| Steric hindrance or deactivating substituents on the aromatic ring. | Consider using a more potent catalyst for the Friedel-Crafts acylation, such as aluminum trichloride, or explore alternative synthetic routes that are less sensitive to steric effects. | |
| Reaction stalls or does not proceed to completion. | Insufficient reaction temperature or time. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC. Extend the reaction time if necessary. |
Problem 2: Incomplete Oxidation to this compound
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows the presence of both the intermediate sulfoxide and the final sulfone. | Insufficient amount of oxidizing agent. | Add an additional portion of the oxidizing agent (e.g., m-CPBA) and continue to monitor the reaction by TLC until the sulfoxide spot is no longer visible. |
| Low reaction temperature. | Some oxidations may require elevated temperatures to proceed to completion. Cautiously increase the temperature while monitoring the reaction. | |
| Reaction is slow and takes an extended period. | The chosen oxidizing agent is not reactive enough. | Consider using a more potent oxidizing system. The reactivity of peroxy acids can be influenced by the solvent and other additives. |
Problem 3: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Besides the desired sulfone, other spots are visible on the TLC plate. | Over-oxidation or side reactions with the oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. Adding the oxidant portion-wise can help minimize side reactions. Ensure the reaction is performed at the optimal temperature. |
| Decomposition of the starting material or product. | If the reaction mixture darkens significantly or multiple unidentified spots appear on TLC, consider lowering the reaction temperature or using a milder oxidizing agent. |
Problem 4: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| The crude product is an oil and does not solidify. | Presence of impurities, such as solvent residue or byproducts, that depress the melting point. | Attempt purification by column chromatography to separate the desired product from impurities. Once a purer fraction is obtained, try recrystallization from a suitable solvent system. |
| Difficulty in separating the sulfone from the sulfoxide by column chromatography. | The polarity of the two compounds is very similar. | Use a solvent system with a fine-tuned polarity gradient for column chromatography. Sometimes, multiple columns with different solvent systems may be necessary. |
| The product is difficult to recrystallize. | The chosen solvent is not ideal. | Screen a variety of solvents or solvent mixtures to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and acetone/water. |
| Presence of m-chlorobenzoic acid in the final product after m-CPBA oxidation. | Incomplete removal during workup. | Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts. If the byproduct co-crystallizes with the product, purification by column chromatography may be necessary before recrystallization. |
Data Presentation
Table 1: Summary of Yields for the Synthesis of Substituted Thiochroman-4-ones
| Entry | Substituent on Thiophenol | Yield (%) |
| 1 | H | 96 |
| 2 | 4-Me | 70 |
| 3 | 4-Cl | 60 |
| 4 | 4-F | 63 |
| 5 | 4-NO2 | 70 |
Data extracted from a one-pot synthesis method.[2][3]
Table 2: Reaction Conditions for the Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-CPBA | Dichloromethane | Room Temperature | 2 | 76 |
| Oxone® | Methanol/Water | Room Temperature | 1 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Thiochroman-4-one
This protocol describes the synthesis of the precursor, Thiochroman-4-one, from thiophenol and crotonic acid.[2]
Materials:
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Crotonic acid
-
Thiophenol
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of crotonic acid (10 mmol) and thiophenol (15 mmol), add I₂ (20 mol%).
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Stir the mixture at room temperature for 12 hours.
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Monitor the reaction completion by TLC.
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Upon completion, add a cold saturated sodium thiosulfate solution (20 mL) and extract with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove unreacted starting material.
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Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the crude product.
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The crude 3-(phenylthio)butanoic acid is then cyclized. Dissolve the crude product in anhydrous dichloromethane in an oven-dried round-bottomed flask under a nitrogen atmosphere in an ice bath.
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Add oxalyl chloride (7.0 mmol) dropwise, followed by two drops of DMF.
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Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
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Cool the solution to -10 °C and add a 1M solution of SnCl₄ (8.4 mmol).
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After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.
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Dry the organic layer over Na₂SO₄, and purify by column chromatography to yield Thiochroman-4-one.
Protocol 2: Synthesis of Thiochroman-4-one 1,1-dioxide
This protocol details the oxidation of Thiochroman-4-one to its 1,1-dioxide using m-CPBA.[4]
Materials:
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Thiochroman-4-one
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meta-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Thiochroman-4-one (1.0 mmol) in dichloromethane (10 mL) in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (2.2 mmol, 2.2 equivalents) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.
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Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a whitish solid. A yield of 76% has been reported for this transformation.[4]
Visualizations
Synthetic Workflow and Troubleshooting Points
Caption: General synthetic workflow for this compound and key troubleshooting checkpoints.
Logical Relationship for Oxidation Troubleshooting
Caption: Decision-making workflow for troubleshooting incomplete oxidation based on TLC analysis.
References
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting NMR or mass spectrometry of Thiochromanone 1,1-dioxide
Welcome to the technical support center for the analysis of Thiochromanone 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for NMR and mass spectrometry experiments involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
This section addresses common issues encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs) - NMR
Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes and solutions?
A1: Broad peaks in the NMR spectrum of this compound can arise from several factors:
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Poor Solubility: The compound may not be fully dissolved in the chosen NMR solvent. This can lead to a non-homogeneous sample and magnetic field distortions.
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Solution: Try a different deuterated solvent in which this compound has better solubility, such as DMSO-d₆ or DMF-d₇. You can also try gently warming the sample to improve solubility, but be cautious of potential degradation.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.
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Solution: Dilute your sample to an optimal concentration, typically 5-10 mg in 0.6-0.7 mL of solvent.
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-
Paramagnetic Impurities: Traces of paramagnetic metals from catalysts or reagents used in the synthesis can cause significant line broadening.
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Solution: Purify the sample meticulously, for instance, by passing it through a small plug of silica gel.
-
-
Chemical Exchange: While less common for this specific molecule, exchange phenomena can sometimes lead to peak broadening.
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Solution: Acquiring the spectrum at a different temperature (variable temperature NMR) can help determine if chemical exchange is the cause.
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Q2: I am seeing unexpected signals in my ¹H or ¹³C NMR spectrum. What could they be?
A2: Unexpected peaks often originate from impurities or artifacts:
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Residual Solvents: Solvents from the synthesis or purification steps (e.g., ethyl acetate, hexanes, dichloromethane) are common contaminants.
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Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of starting materials (e.g., thiochroman-4-one) or byproducts. For instance, incomplete oxidation might result in the presence of thiochroman-4-one 1-oxide.
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Water: The presence of water in the deuterated solvent is a frequent issue.
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Solution: Compare the chemical shifts of the unknown peaks with tabulated values for common laboratory solvents and reagents. Ensure your deuterated solvent is of high quality and stored under anhydrous conditions. A D₂O shake can confirm the presence of exchangeable protons (e.g., from acidic impurities).
-
Q3: The chemical shifts in my spectrum don't match the expected values. Why might this be?
A3: Chemical shifts can be influenced by several factors:
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Solvent Effects: The polarity and anisotropic effects of the deuterated solvent can cause significant changes in chemical shifts. For example, aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to chloroform-d₃.[1][2]
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Concentration: As mentioned, concentration can affect intermolecular interactions, which in turn can slightly alter chemical shifts.
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Temperature: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.
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pH: If the sample or solvent contains acidic or basic impurities, the protonation state of the analyte can change, drastically affecting the chemical shifts.
Solution: Always report the solvent used for the NMR measurement. When comparing data, ensure the conditions (solvent, concentration, temperature) are as similar as possible.
Troubleshooting Workflow for Poor NMR Data Quality
Caption: Troubleshooting workflow for poor quality NMR spectra.
Mass Spectrometry (MS) Troubleshooting
This section provides guidance on common issues encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs) - MS
Q1: I am not observing the molecular ion peak (M⁺˙ or [M+H]⁺) for this compound. What could be the reason?
A1: The absence of a molecular ion peak is a common issue and can be attributed to:
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Ionization Technique: Electron Ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation, leading to a very weak or absent molecular ion peak.
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Solution: Use a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI will likely yield the protonated molecule [M+H]⁺, which is generally more stable.
-
-
Compound Instability: The compound might be thermally labile and decompose in the ion source, especially with techniques that require heating, like EI.
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Inappropriate Instrument Settings: The parameters of the mass spectrometer (e.g., ion source voltages, temperatures) may not be optimized for your compound.
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Solution: Optimize the instrument parameters, starting with a lower ion source temperature if possible.
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Q2: What are the expected fragmentation patterns for this compound in mass spectrometry?
A2: The fragmentation will depend on the ionization method.
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Under EI: Expect fragmentation characteristic of sulfones and ketones. Common fragmentation pathways for sulfones involve the loss of SO₂ (64 Da) and SO (48 Da). The fragmentation of the cyclic ketone structure can also occur. A possible fragmentation for the related thiochroman-4-one 1-oxide involves the loss of SO.[3]
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Under ESI-MS/MS (or CID): The fragmentation of the [M+H]⁺ ion will likely also involve the loss of SO₂. The stability of the aromatic ring will influence the fragmentation, and you may see fragments corresponding to the benzothiopyrylium dioxide cation or subsequent losses from the heterocyclic ring.
Q3: My mass spectrum shows poor signal intensity or a high baseline.
A3: These issues can stem from several sources:
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Sample Purity: Impurities can suppress the ionization of your target analyte.
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Solution: Ensure your sample is of high purity.
-
-
Sample Concentration: Both too low and too high concentrations can be problematic. Too high a concentration can lead to ion suppression in ESI.
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Ionization Efficiency: this compound may not ionize efficiently under the chosen conditions.
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Solution: Experiment with different ionization sources (ESI, APCI, APPI) and solvent systems. For ESI, adding a small amount of an acid (like formic acid) to the mobile phase can improve protonation in positive ion mode.
-
-
Instrument Contamination: A contaminated ion source or mass analyzer can lead to high background noise.
-
Solution: Follow the manufacturer's guidelines for cleaning and maintaining the instrument.
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Logical Flow for Selecting an Ionization Technique
Caption: Decision tree for selecting an MS ionization technique.
Quantitative Data Summary
The following table summarizes expected NMR chemical shifts for this compound and related structures. Note that actual values can vary based on the solvent and other experimental conditions.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Thiochroman-4-one 1-oxide | Aromatic | 7.2 - 8.1 | 125 - 140 | [4] |
| CH₂ (C2) | ~3.5 | ~55 | [4] | |
| CH₂ (C3) | ~3.2 | ~38 | [4] | |
| C=O (C4) | - | ~190 | [4] | |
| 2-Methoxycarbonyl-thiochroman-4-one 1,1-dioxide | Aromatic | 7.5 - 8.2 | 128 - 140 | [5] |
| CH (C2) | ~4.5 | ~60 | [5] | |
| CH₂ (C3) | ~3.8 | ~35 | [5] | |
| C=O (C4) | - | ~185 | [5] | |
| OCH₃ | ~3.7 | ~53 | [5] | |
| C=O (ester) | - | ~168 | [5] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Use a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration and instrument sensitivity.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Protocol 2: Mass Spectrometry Sample Preparation and Analysis (ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis. A typical mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
-
Analysis by Direct Infusion:
-
Set up the ESI source on the mass spectrometer.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature. These will be instrument-dependent.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 100-500).
-
For structural confirmation, perform MS/MS analysis on the [M+H]⁺ ion. Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain a fragmentation spectrum.
-
References
Technical Support Center: Scale-Up Synthesis of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the scale-up synthesis of Thiochromanone 1,1-dioxide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the transition from laboratory to pilot-plant or industrial scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable approach involves a two-step process:
-
Cyclization: The synthesis of the thiochromanone core, typically through an intramolecular Friedel-Crafts type cyclization of a suitable precursor like 3-(phenylthio)propanoic acid.
-
Oxidation: The subsequent oxidation of the sulfide in the thiochromanone ring to a sulfone (1,1-dioxide).
One-pot syntheses, while elegant on a lab scale, can present challenges in controlling reaction conditions and byproducts during scale-up.[1]
Q2: What are the critical considerations when scaling up the oxidation of the thiochromanone sulfide?
A2: The oxidation of the sulfide to the sulfone is often an exothermic reaction. Key considerations for scale-up include:
-
Heat Management: Inadequate heat dissipation in large reactors can lead to a runaway reaction, decreased yield, and the formation of impurities. A robust cooling system and controlled addition of the oxidizing agent are crucial.
-
Choice of Oxidizing Agent: While various oxidizing agents can be used, their cost, safety profile, and ease of handling at scale are important factors. Hydrogen peroxide in the presence of a suitable catalyst is often a good choice for larger scale operations due to its cost-effectiveness and relatively benign byproducts (water).[2]
-
Mixing: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized "hot spots" that can lead to side reactions.
Q3: How does the choice of solvent impact the scale-up process?
A3: Solvent selection is critical for a successful scale-up. Important factors include:
-
Solubility: The starting materials, intermediates, and final product should have adequate solubility in the chosen solvent to ensure a homogeneous reaction mixture.
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Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for easy removal during workup without requiring excessively high temperatures that could degrade the product.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are major considerations for large-scale production.
-
Cost: The cost of the solvent becomes a significant factor at larger scales.
Q4: What are the common challenges in purifying this compound at a larger scale?
A4: Purification at scale often moves away from chromatography towards crystallization. Common challenges include:
-
Finding a Suitable Crystallization Solvent System: This requires screening various solvents and solvent mixtures to find conditions that provide good recovery of high-purity product.
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Controlling Crystal Size and Morphology: This can impact filtration and drying efficiency. Seeding and controlled cooling rates are important techniques to manage crystallization.
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Removing stubborn impurities: Some byproducts may co-crystallize with the product, requiring multiple recrystallization steps or the use of activated carbon to improve purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. | - Increase reaction time and monitor by an appropriate analytical method (e.g., HPLC, TLC). - Optimize the reaction temperature. For Friedel-Crafts type reactions, this may involve careful heating. - Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. |
| Formation of Byproducts in Oxidation Step | - Over-oxidation. - Localized overheating. - Reaction with solvent. | - Carefully control the stoichiometry of the oxidizing agent. - Implement controlled, slow addition of the oxidant. - Improve cooling and mixing efficiency. - Select a more inert solvent for the oxidation step. |
| Exothermic Runaway During Oxidation | - Poor heat dissipation. - Too rapid addition of the oxidizing agent. | - Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. - Use a dosing pump for slow, controlled addition of the oxidant. - Consider a semi-batch process where the oxidant is added portion-wise. |
| Product is an Oil or Gummy Solid After Isolation | - Presence of residual solvent or impurities. - Product has a low melting point. | - Ensure the product is thoroughly dried under vacuum. - Attempt to induce crystallization by scratching the flask, seeding with a small crystal of pure product, or triturating with a non-polar solvent. - If all else fails, purification by column chromatography may be necessary, followed by attempts to crystallize the purified oil. |
| Difficulty Filtering the Product | - Very fine particle size. - Product is gummy. | - Optimize crystallization conditions to obtain larger crystals (e.g., slower cooling, different solvent). - For gummy solids, try triturating with a solvent in which the impurities are soluble but the product is not. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Thiochroman-4-one (Lab Scale)
A representative procedure for the cyclization to form the thiochromanone core.
-
To a stirred solution of 3-(phenylthio)propanoic acid in a suitable solvent (e.g., dichloromethane), add a cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent).
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Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Synthesis of Thiochroman-4-one 1,1-dioxide (Lab Scale)
A representative procedure for the oxidation of the sulfide.
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Dissolve Thiochroman-4-one in a suitable solvent (e.g., acetic acid).
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Cool the solution in an ice bath.
-
Slowly add an oxidizing agent (e.g., 30% hydrogen peroxide) to the stirred solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
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Pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Thiochroman-4-one 1,1-dioxide.[2]
Scale-Up Considerations: Data Comparison
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 10kg) | Considerations for Scale-Up |
| Reaction Time | Typically shorter (e.g., 2-4 hours) | Often longer due to slower heat and mass transfer. | Reaction kinetics may not scale linearly. Monitor closely. |
| Yield | Can be high (e.g., >80%) | May decrease initially due to non-optimized conditions. | Re-optimization of reaction parameters at scale is often necessary. |
| Purity | Often high, purification by chromatography is feasible. | May be lower initially, requiring robust purification methods like crystallization. | Byproduct profiles can change with scale. |
| Heat Management | Simple (e.g., ice bath) | Critical, requires a reactor with efficient cooling jackets and temperature control. | The surface-area-to-volume ratio decreases with scale, making heat removal more challenging. |
| Reagent Addition | Manual addition is common. | Controlled addition via pumps is essential for safety and reproducibility. | Especially critical for exothermic steps like oxidation. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller design. | Inefficient mixing can lead to localized hot spots and reduced yields. |
Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: A generalized workflow for the two-step scale-up synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yield issues during the scale-up synthesis.
References
Technical Support Center: Solvent Effects in Thiochromanone 1,1-Dioxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiochromanone 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on the critical role of solvent selection in reaction outcomes.
Troubleshooting Guides & FAQs
This section is designed to help you navigate common issues encountered during reactions involving this compound.
Low or No Product Yield
Q1: My Knoevenagel condensation reaction with this compound is giving a very low yield. What are the likely causes related to the solvent?
A1: Low yields in Knoevenagel condensations are frequently tied to solvent choice. Here are some key factors to consider:
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Inadequate Solubility: this compound and your aldehyde partner may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rate.
-
Troubleshooting:
-
Visually inspect the reaction mixture for undissolved solids.
-
Consider switching to a solvent with higher dissolving power for both reactants. Polar aprotic solvents like DMF or DMSO are often good starting points.[1]
-
If using a nonpolar solvent like toluene, ensure the temperature is high enough to achieve solubility, potentially with the use of a Dean-Stark trap to remove water.[1]
-
-
-
Solvent-Reactant Side Reactions: Some solvents can react with your starting materials or intermediates under the reaction conditions.
-
Troubleshooting:
-
Review the literature for known incompatibilities between your chosen solvent and reactants.
-
If using a protic solvent like ethanol, consider the possibility of side reactions with the base or intermediates.
-
-
-
Suboptimal Reaction Conditions for the Chosen Solvent: The optimal temperature and reaction time are highly dependent on the solvent.[1][2]
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and decomposition by TLC.[1]
-
For high-boiling point solvents, ensure the reaction is heated sufficiently to overcome the activation energy.
-
-
Q2: I am attempting a Michael addition with this compound as the acceptor, but the reaction is not proceeding. Could the solvent be the issue?
A2: Yes, the solvent plays a crucial role in Michael additions. Here’s how it could be affecting your reaction:
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Solvation of the Nucleophile: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction.[3][4]
-
Troubleshooting:
-
Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive.[3]
-
-
-
Base-Solvent Incompatibility: The choice of base and solvent are interconnected. A base might not be strong enough in a particular solvent to deprotonate the nucleophile effectively.
-
Troubleshooting:
-
Ensure your base is compatible with and soluble in your chosen solvent.
-
For weaker nucleophiles, a stronger base/solvent combination might be necessary.
-
-
Formation of Unexpected Side Products
Q3: My reaction is producing a complex mixture of products instead of the desired substituted this compound. How can the solvent influence this?
A3: Solvent choice can significantly impact reaction selectivity.
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Favoring Alternative Reaction Pathways: The polarity of the solvent can stabilize different transition states, leading to different products. For instance, in reactions with multiple possible pathways (e.g., aldol addition vs. condensation), the solvent can influence which pathway is favored.[1]
-
Troubleshooting:
-
Experiment with a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, ethanol, water) to find the one that favors the desired product.
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[1]
-
-
-
Promoting Self-Condensation: In some cases, particularly with strong bases, the solvent can promote the self-condensation of the starting this compound or the aldehyde.[2]
-
Troubleshooting:
-
Consider using a weaker base or a non-polar, aprotic solvent to minimize side reactions.
-
Adding the reactants slowly to the reaction mixture can also help to control the concentration and reduce self-condensation.
-
-
Data Presentation: Solvent Optimization
The following table summarizes the results of a solvent optimization study for a one-pot, three-component Knoevenagel–Thia-Michael cascade reaction to synthesize spiro thiochromene–oxindole derivatives. While not directly involving this compound, it provides a valuable illustration of how solvent choice can dramatically impact reaction yield in a related system.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 12 | 60 |
| 2 | Water | 8 | 85 |
| 3 | Methanol | 12 | 55 |
| 4 | Acetonitrile | 18 | 40 |
| 5 | Dichloromethane (DCM) | 24 | No Product |
| 6 | Tetrahydrofuran (THF) | 24 | No Product |
| 7 | Toluene | 24 | No Product |
| 8 | N,N-Dimethylformamide (DMF) | 18 | 35 |
| 9 | Ethanol:Water (1:1) | 10 | 75 |
| 10 | Ethanol:Water (1:3) | 9 | 80 |
Data adapted from a study on the synthesis of spiro thiochromene–oxindoles.[5] Optimal conditions for specific this compound reactions should be determined experimentally.
Experimental Protocols
Below are detailed methodologies for key reactions involving this compound and its precursors.
Protocol 1: Oxidation of Thiochroman-4-one to Thiochroman-4-one 1,1-dioxide
This protocol describes a general procedure for the oxidation of the sulfide to the sulfone.
Materials:
-
Thiochroman-4-one
-
Glacial Acetic Acid
-
35% Hydrogen Peroxide (H₂O₂)
-
Montmorillonite K10 (catalyst) or Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Thiochroman-4-one (1.0 eq) in glacial acetic acid.
-
Oxidant Addition:
-
Method A (H₂O₂/Montmorillonite K10): Add Montmorillonite K10 (catalytic amount) to the solution. Slowly add 35% hydrogen peroxide (excess, e.g., 3-4 eq) dropwise to the stirred solution at room temperature.[6]
-
Method B (Sodium Perborate): Add sodium perborate tetrahydrate (excess, e.g., 2.5-3 eq) portion-wise to the solution. Heat the mixture to 55 °C.[6]
-
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol provides a general procedure for the base-catalyzed condensation.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol or Pyridine/Ethanol mixture
-
Weak base catalyst (e.g., piperidine, pyridine)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, or a 1:1 mixture of pyridine and ethanol).[7] Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the reactivity of the substrates and the solvent used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Knoevenagel condensation product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield in this compound reactions.
Solvent Influence on Nucleophilic Attack
Caption: Protic vs. aprotic solvent effects on nucleophile reactivity towards this compound.
References
- 1. youtube.com [youtube.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Thiochromanone 1,1-dioxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Thiochromanone 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as thiochromanone, the intermediate thiochromanone 1-oxide, and by-products from side reactions. The reactive nature of sulfur can sometimes lead to the formation of undesired related substances.[1]
Q2: What are the recommended initial purification techniques for crude this compound?
A2: The most common and effective initial purification methods are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For compounds with polar functional groups like the sulfone in this compound, polar protic solvents such as ethanol or methanol can be a good starting point.[2][3] It is advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable one. A solvent pair, such as hexane/ethyl acetate, can also be effective.[4]
Q4: What is a typical stationary and mobile phase for purifying this compound by column chromatography?
A4: Silica gel is a commonly used stationary phase for the column chromatography of thiochromanone derivatives.[5] A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the separation of the desired product from its impurities as monitored by Thin Layer Chromatography (TLC).
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. HPLC is particularly useful for quantitative purity assessment.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Initial Purification | The chosen purification method is not effective for the specific impurities present. | - If recrystallization was used, try column chromatography, as it may offer better separation of closely related impurities. - If column chromatography was performed, optimize the mobile phase to improve resolution. A shallower gradient or a different solvent system might be necessary. |
| Presence of Thiochromanone 1-oxide Impurity | Incomplete oxidation of the intermediate sulfoxide to the sulfone (1,1-dioxide). | - The reaction time of the oxidation step may need to be extended. - An additional purification step, such as a second column chromatography or recrystallization, may be required to separate the partially oxidized product. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent may be higher than the melting point of the compound, or the compound is significantly impure. The solution may also be cooling too rapidly. | - Use a lower-boiling point solvent. - Ensure the crude product is reasonably pure before attempting recrystallization. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3] |
| Low Recovery of Purified Crystals | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | - Cool the solution in an ice bath to minimize solubility and maximize crystal formation. - Use a minimal amount of hot solvent to dissolve the compound. - Wash the collected crystals with a small amount of ice-cold solvent during filtration.[3] |
| Colored Impurities in the Final Product | The impurity is co-crystallizing with the product or is adsorbed onto the crystal surface. | - Treat the solution with activated charcoal before the hot filtration step of recrystallization to adsorb colored impurities. - A second recrystallization using a different solvent system may be effective.[8] |
Quantitative Data on Purification Methods
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. The actual purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Achievable Purity (Typical) | Typical Yield |
| Single Recrystallization | 80-90% | >95% | 70-85% |
| Column Chromatography | 70-85% | >98% | 60-80% |
| Sequential Purification (Column Chromatography followed by Recrystallization) | 70-85% | >99.5% | 50-70% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Loading: Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Comparative Guide to the Biological Activity of Thiochromanone 1,1-Dioxide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various Thiochromanone 1,1-dioxide analogs, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Cathepsin L Inhibition
This compound analogs have been investigated as inhibitors of cathepsin L, a lysosomal cysteine protease implicated in various pathological processes, including cancer metastasis.[1] The inhibitory activity of these compounds is often compared to their sulfide counterparts.
Comparative Data for Cathepsin L Inhibition
| Compound | Modification | IC50 (nM) for Cathepsin L | Selectivity vs. Cathepsin B |
| Analog 1 | 6,7-difluoro (sulfone) | 46 | Inactive (IC50 > 10000 nM) |
| Analog 2 | 6-nitro (sulfone) | 68 | Inactive (IC50 > 10000 nM) |
| Analog 3 | 6-bromo (sulfone) | Improved vs. F, Cl analogs | Inactive (IC50 > 10000 nM) |
| Analog 4 | 6-trifluoromethyl (sulfone) | Comparable to sulfide analog | Inactive (IC50 > 10000 nM) |
| Sulfide Analogs | General | Generally more active | Inactive (IC50 > 10000 nM) |
Data sourced from multiple studies.[1][2]
Signaling Pathway of Cathepsin L in Cancer and Inhibition
Cathepsin L plays a crucial role in cancer progression by degrading the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[3] It can also activate other proteases in a proteolytic cascade, further promoting tumor growth.[4] this compound analogs can inhibit this activity, potentially halting cancer progression.
Caption: Inhibition of Cathepsin L by this compound analogs blocks ECM degradation.
Experimental Protocol: Cathepsin L Inhibition Assay
This protocol is based on a fluorogenic substrate assay.[5]
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Enzyme Activation: Activate human liver cathepsin L in an assay buffer (e.g., 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5) for 30 minutes.[6]
-
Reaction Mixture: In a 96-well black microplate, incubate the activated cathepsin L (e.g., 300 pM) with the test compound and a fluorogenic substrate (e.g., 1 µM Z-Phe-Arg-AMC) in a total volume of 100 µL of assay buffer for 1 hour at room temperature.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.[5]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Antimicrobial Activity
This compound derivatives have demonstrated promising activity against various bacterial and fungal strains.[7][8]
Comparative Data for Antibacterial Activity
| Compound | Bacterial Strain | EC50 (µg/mL) |
| 4a | Xanthomonas oryzae pv. oryzae (Xoo) | 6 |
| 4a | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 10 |
| 4a | Xanthomonas axonopodis pv. citri (Xac) | 15 |
| 4e | Xanthomonas oryzae pv. oryzae (Xoo) | 15 |
| 4e | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 19 |
| 4e | Xanthomonas axonopodis pv. citri (Xac) | 23 |
Data from a study on thiochromanone derivatives containing an oxime or oxime ether moiety.[7][8]
Comparative Data for Antifungal Activity
| Compound | Fungal Strain | EC50 (µg/mL) |
| 4a | Botrytis cinerea | 18 |
| 3d, 3e, 3h, 3i | Sclerotinia sclerotiorum | 14.16 - 18.18 |
Data from a study on thiochromanone derivatives containing an oxime or oxime ether moiety.[7]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a general workflow for screening compounds for antimicrobial activity.
Caption: General workflow for antimicrobial susceptibility testing of novel compounds.
Experimental Protocol: Antibacterial and Antifungal Susceptibility Testing
The following protocols are based on standard methods for determining antimicrobial activity.[9][10]
Antibacterial Activity (Turbidimeter Test): [10]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria.
-
Treatment: In a suitable broth medium, treat the bacterial suspension with various concentrations of the test compounds.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., temperature, time).
-
Turbidity Measurement: Measure the optical density (turbidity) of the cultures using a turbidimeter or spectrophotometer.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 values.
Antifungal Activity (Mycelial Growth Rate Method): [10]
-
Media Preparation: Prepare a suitable agar medium containing various concentrations of the test compounds.
-
Inoculation: Place a mycelial plug of the target fungus in the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature.
-
Growth Measurement: Measure the diameter of the fungal colony at regular intervals.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 values.
Anticancer Activity
Preliminary studies suggest that thiochromanone analogs possess anticancer properties.[11] The primary method for evaluating in vitro anticancer activity is the MTT assay, which measures cell viability.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram outlines a typical workflow for assessing the anticancer potential of new compounds.
Caption: Workflow for in vitro screening of anticancer activity of novel compounds.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.[12][13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity
The anti-inflammatory potential of thiochromanone derivatives has been explored using methods such as the bovine serum albumin (BSA) denaturation assay.
Experimental Protocol: Anti-inflammatory Activity (BSA Denaturation Assay)
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8][14]
-
Reaction Mixture: Prepare a reaction mixture containing 0.45 mL of 1% aqueous BSA solution and 0.05 mL of the test compound at various concentrations.[14]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
Cooling and Buffering: Cool the samples and add 2.5 mL of phosphate buffer (pH 6.3).
-
Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
References
- 1. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin L: R&D Systems [rndsystems.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. e-mjm.org [e-mjm.org]
A Comparative Guide to Analytical Techniques for the Characterization of Thiochromanone 1,1-dioxide
Thiochromanone 1,1-dioxide is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for various biological activities, including as inhibitors of enzymes like cathepsin L.[1][2] Accurate and comprehensive characterization of this molecular scaffold is critical for confirming its structure, assessing purity, and understanding its chemical properties. This guide provides a comparative overview of the primary analytical techniques used for the characterization of this compound, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.
Data Presentation: NMR Spectroscopic Data for this compound
| Technique | Parameter | Observed Values for this compound (4a)[3] | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 8.13 (d), 8.02 (d), 7.83 (dt), 7.75 (t), 3.70 (d), 3.43 (d) ppm | Reveals the number of unique protons, their electronic environments, and scalar coupling with neighboring protons, confirming the aromatic and aliphatic regions. |
| ¹³C NMR | Chemical Shift (δ) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 ppm | Identifies the carbon skeleton, including the carbonyl carbon (C=O) at ~190 ppm and carbons influenced by the electron-withdrawing sulfone group. |
Experimental Protocol: NMR Analysis
A typical protocol for acquiring NMR spectra for this compound derivatives involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4][5] Tetramethylsilane (TMS) is commonly used as an internal standard.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300-500 MHz for protons.[3]
-
Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C spectra. For more complex derivatives, two-dimensional experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition.
Data Presentation: Mass Spectrometric Data for this compound Derivatives
| Technique | Parameter | Observed Values for Derivatives | Interpretation |
| MS | Molecular Ion Peak (m/z) | For an unsaturated lactam derivative: m/e 209.[6] | Confirms the molecular weight of the compound. |
| MS/MS | Fragmentation Pattern | Loss of SO₂ is a characteristic fragmentation for related sulfones.[6] | Provides structural information based on the fragmentation of the parent molecule. |
| HRMS-ESI | Exact Mass [M+H]⁺ or [M+Na]⁺ | For C₁₁H₉O₃S [M+H]⁺: Calculated: 291.0149, Observed: 291.0144.[3] For C₁₇H₁₄ClNO₂S [M+Na]⁺: Calculated: 354.03260, Found: 354.03258.[5] | Confirms the elemental formula with high accuracy, a critical step in identifying a new compound. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for HRMS or Electron Impact (EI) for fragmentation studies.[4][5]
-
Data Acquisition: Introduce the sample into the ion source. For HRMS, acquire data in high-resolution mode. For fragmentation studies (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the measured exact mass with the calculated mass for the proposed formula.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. It yields precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure.
Comparison with Alternatives
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker X8 APEX).[1] Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods with software like SHELXS97.[8]
-
Refinement: Refine the structural model against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL97) to obtain the final atomic coordinates, bond lengths, and angles.[8]
Complementary Techniques
Other analytical methods provide valuable, albeit less structurally detailed, information.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. For this compound and its derivatives, characteristic stretching frequencies for the carbonyl (C=O) and sulfone (S=O) groups are expected. For example, a related unsaturated lactam sulfone shows a C=O band at 1665 cm⁻¹.[6]
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in a compound. The experimental values are compared against the calculated values for the proposed molecular formula to support its identity.[6]
-
Chromatography (HPLC, GC-MS): Primarily used to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity analysis of non-volatile small molecules, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more volatile derivatives.[9][10]
Visualizing the Characterization Process
The following diagrams illustrate the workflow and logical relationship of these techniques in characterizing this compound.
References
- 1. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical evaluation of thiochromanone thiosemicarbazone analogues as inhibitors of cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. mdpi.com [mdpi.com]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
- 9. hovione.com [hovione.com]
- 10. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Validating the Molecular Structure of Thiochromanone 1,1-dioxide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. Thiochromanone 1,1-dioxide and its derivatives are recognized for their significant biological activities, making precise structural validation paramount. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structure determination, with alternative and more routinely accessible spectroscopic methods for the validation of the structure of this compound.
While X-ray crystallography provides unparalleled detail on the solid-state conformation and absolute configuration of a molecule, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable and often complementary information about the molecule's connectivity, functional groups, and molecular weight in solution and the gas phase.
Comparison of Structural Validation Methods
X-ray crystallography offers a definitive three-dimensional model of a molecule as it exists in a crystal lattice. However, obtaining a single crystal suitable for diffraction can be a significant hurdle. Spectroscopic methods, on the other hand, are readily applicable to a wider range of sample states (solution or solid) and provide crucial data for initial structural elucidation and confirmation.
Data Presentation: Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data for the structural validation of this compound.[1]
| Technique | Parameter | Observed Value (this compound) | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | 8.13 (d, J = 0.6 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.83 (dt, J = 1.0, 7.6 Hz, 1H), 7.75 (t, J = 8.0 Hz, 1H), 3.70 (d, J = 6.6 Hz, 2H), 3.43 (d, J = 6.7 Hz, 2H) | Confirms the presence and connectivity of protons on the aromatic and heterocyclic rings. |
| ¹³C NMR | Chemical Shift (δ) | 190.23, 141.35, 135.00, 133.44, 130.24, 128.85, 123.67, 49.23, 36.71 | Reveals the carbon skeleton, including the carbonyl group, aromatic carbons, and aliphatic carbons of the thiochromanone core. |
| IR | Wavenumber (cm⁻¹) | ~1680 (C=O stretch), ~1300 & ~1150 (SO₂ stretch) | Indicates the presence of the ketone and sulfone functional groups. |
| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺ calculated for C₉H₉O₃S: 197.0272; observed value would confirm molecular weight. | Determines the molecular weight and can provide fragmentation patterns to support the proposed structure. |
Experimental Protocols
Detailed methodologies for both the definitive X-ray crystallography and the complementary spectroscopic techniques are provided below.
X-ray Crystallography (General Protocol)
Single-crystal X-ray diffraction provides the most definitive structural evidence. Although specific crystal data for this compound is not publicly available, a general experimental workflow is as follows:
-
Crystallization: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Synthesis and Spectroscopic Characterization of this compound
The following protocol is adapted from the synthesis of Thiochroman-4-one 1,1-dioxide.[1]
-
Synthesis: Thiochroman-4-one is oxidized to Thiochroman-4-one 1,1-dioxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography.
-
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is performed to determine the accurate mass of the molecular ion.
-
Visualizing the Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the experimental and logical workflows for the structural validation of this compound.
References
A Comparative Guide to the Computational and Theoretical Analysis of Thiochromanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of thiochromanone derivatives, focusing on their biological activities and the computational methods used to elucidate their structure-activity relationships. While direct computational studies on Thiochromanone 1,1-dioxide are not extensively available in the reviewed literature, this document outlines a theoretical framework for its investigation based on established methods applied to analogous compounds.
Comparison of Biological Activity of Thiochromanone Derivatives
Thiochromanone and its derivatives have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. The following table summarizes key quantitative data from various studies, offering a baseline for comparison and for predicting the potential bioactivity of novel derivatives like this compound.
| Compound/Derivative | Target Organism/Assay | Quantitative Data (e.g., MIC, EC50) | Reference |
| Thiochromanone derivative with acylhydrazone moiety | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 15 µg/mL; 100% inhibition at 100 µg/mL[1] | Chi et al.[1] |
| Spiro pyrrolidines with thiochromanone scaffold | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | MIC of 32 µg/mL[1] | Unspecified[1] |
| Pyrazolothiochromene derivative | General antimicrobial | Inhibition zone of 14–24 mm[1] | Unspecified[1] |
| Thiochromanone derivative with carboxamide moiety (Compound 4e) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 15 µg/mL[2] | Unspecified[2] |
| Thiochromanone derivative with carboxamide moiety (Compound 4e) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 of 19 µg/mL[2] | Unspecified[2] |
| Thiochromanone derivative with carboxamide moiety (Compound 4e) | Xanthomonas axonopodis pv. citri (Xac) | EC50 of 23 µg/mL[2] | Unspecified[2] |
| Thiochromanone derivative with carboxamide moiety (Compound 3b) | Botryosphaeria dothidea | 88% inhibition at 50 µg/mL[2] | Unspecified[2] |
Computational and Theoretical Approaches to Thiochromanone Studies
Computational chemistry plays a pivotal role in understanding the electronic properties and biological interactions of thiochromanone derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed.
Density Functional Theory (DFT): DFT studies on thiochromanone-containing compounds have revealed a strong correlation between electronic properties and biological efficacy. For instance, lower HOMO-LUMO energy gaps have been associated with increased reactivity and antimicrobial activity.[1] These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Molecular Docking: In silico docking studies are instrumental in predicting the binding affinity and mode of interaction between thiochromanone derivatives and their biological targets. For example, docking studies have suggested that pyrazolothiochromene derivatives exhibit favorable binding to the dihydropteroate synthase enzyme, indicating a potential mechanism of action.[1]
Proposed Workflow for Computational Analysis of this compound
The following workflow outlines a comprehensive computational approach to characterize this compound and predict its biological activity.
Caption: A proposed workflow for the computational analysis of this compound.
Experimental Protocols
Molecular Docking Protocol (General)
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 3D structure of the thiochromanone derivative is generated and optimized using a suitable force field. Torsion angles are defined to allow for conformational flexibility during docking.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Density Functional Theory (DFT) Protocol (General)
-
Structure Optimization: The geometry of the thiochromanone derivative is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map.
-
Data Analysis: The calculated electronic properties are analyzed to predict the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
Logical Relationship of Computational and Experimental Data
The integration of computational and experimental data is crucial for a comprehensive understanding of the structure-activity relationship of thiochromanone derivatives.
Caption: The synergistic relationship between computational and experimental studies in drug discovery.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Thiochromanone 1,1-Dioxide Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various Thiochromanone 1,1-dioxide derivatives. The information is supported by experimental data to facilitate analysis and further research.
Thiochromanone and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The addition of a 1,1-dioxide group to the thiochromanone core can modulate its electronic properties and biological activity. A thorough spectroscopic analysis is crucial for the structural elucidation and purity assessment of these synthesized compounds. This guide summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a selection of this compound derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several this compound derivatives, providing a basis for comparison.
Table 1: ¹H NMR Spectroscopic Data of Thiochromanone Derivatives
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a) | DMSO-d₆ | 10.29 (s, 1H, CONH), 7.86 (t, J = 1.6 Hz, 1H, Ph-H), 7.54 (d, J = 1.2 Hz, 1H, Ph-H), 7.52 (s, 1H, Ph-H), 7.31 (d, J = 1.2 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 2H, Ph-H), 7.05 (t, J = 7.2 Hz, 1H, Ph-H), 4.18 (dd, ¹J = 4.8 Hz, ²J = 7.2 Hz, 1H, SCH), 3.29 (dd, ¹J = 7.2 Hz, ²J = 18.0 Hz, 1H, CH₂), 3.15 (dd, ¹J = 4.4 Hz, ²J = 18.0 Hz, 1H, CH₂)[3] |
| N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g) | DMSO-d₆ | 10.46 (s, 1H, CONH), 7.78 (s, 1H, Ph-H), 7.53 (d, J = 8.8 Hz, 2H, Ph-H), 7.34 (d, J = 8.8 Hz, 2H, Ph-H), 7.29 (d, J = 8.0 Hz, 1H, Ph-H), 7.20 (d, J = 8.0 Hz, 1H, Ph-H), 4.31 (t, J = 4.8 Hz, 1H, SCH), 3.16 (dd, ¹J = 4.0 Hz, ²J = 16.8 Hz, 1H, CH₂), 3.09 (dd, ¹J = 4.8 Hz, ²J = 16.8 Hz, 1H, CH₂), 2.29 (s, 3H, CH₃)[3] |
| 6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d) | DMSO-d₆ | 10.24 (s, 1H, CONH), 7.88 (d, J = 2.8 Hz, 1H, Ph-H), 7.52 (dd, ¹J = 2.4 Hz, ²J = 8.4 Hz, 1H, Ph-H), 7.38 (d, J = 8.8 Hz, 3H, Ph-H), 7.08 (d, J = 8.0 Hz, 2H, Ph-H), 4.33 (t, J = 4.4 Hz, 1H, SCH), 3.21 (dd, ¹J = 4.4 Hz, ²J = 16.8 Hz, 1H, CH₂), 3.12 (dd, ¹J = 4.8 Hz, ²J = 16.8 Hz, 1H, CH₂), 2.23 (s, 3H, CH₃)[3] |
| 4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m) | DMSO-d₆ | 11.46 (s, 1H, OH), 10.26 (s, 1H, CONH), 7.71 (s, 1H, Ph-H), 7.54 (d, J = 8.0 Hz, 2H, Ph-H), 7.30 (t, J = 8.0 Hz, 2H, Ph-H), 7.15 (d, J = 8.0 Hz, 1H, Ph-H), 7.09–7.03 (m, 2H, Ph-H), 4.10 (t, J = 6.4 Hz, 1H, SCH), 3.20 (d, J = 1.6 Hz, 2H, CH₂), 2.28 (s, 3H, CH₃)[3] |
Table 2: ¹³C NMR Spectroscopic Data of Thiochromanone Derivatives
| Compound Name | Solvent | Chemical Shifts (δ, ppm) |
| 6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a) | DMSO-d₆ | 168.38, 149.92, 139.16, 132.55, 131.57, 130.63, 130.26, 129.28, 129.05, 129.45, 124.05, 119.60, 42.67, 28.32[3] |
| N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g) | DMSO-d₆ | 192.57, 169.25, 138.13, 135.29, 134.85, 134.78, 130.57, 129.21, 128.24, 127.59, 121.02, 42.79, 40.98, 20.83[3] |
| 6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d) | DMSO-d₆ | 191.57, 168.75, 137.35, 136.54, 133.53, 133.06, 132.09, 130.49, 129.74, 129.69, 127.08, 119.48, 40.60, 40.42, 20.88[3] |
| 4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m) | DMSO-d₆ | 168.48, 150.85, 139.22, 135.40, 130.73, 130.26, 129.42, 129.26, 128.41, 125.74, 124.00, 119.60, 43.42, 29.13, 21.19[3] |
| Thiochromone 1,1-dioxide | Not specified | Not specified in detail, but a spectrum is available for viewing.[4] |
Table 3: IR Spectroscopic Data of Thiochromanone Derivatives
| Compound Name | Key Absorption Bands (cm⁻¹) |
| 2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure) | 3180, 3100 (N-H), 1665 (C=O), 1040 (S=O)[5] |
| 2,2-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure) | 3160, 3100 (N-H), 1680, 1640 (C=O), 1040 (S=O)[5] |
| 9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1-oxide (Isomeric Structure) | 3180, 3100 (N-H), 1690, 1640 (C=O), 1035 (S=O)[5] |
| Thiochromone and derivatives | C=O absorption for ynones: 1601-1649 cm⁻¹; C=O for thiopyranones: 1606-1635 cm⁻¹[6] |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Thiochromanone Derivatives
| Compound Name | Ionization Mode | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
| 6-chloro-4-(hydroxyimino)-N-phenylthiochromane-2-carboxamide (4a) | ESI | 355.02785 | 355.02769[3] |
| N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g) | ESI | 354.03260 | 354.03244[3] |
| 6-chloro-4-oxo-N-(p-tolyl)thiochromane-2-carboxamide (3d) | ESI | 354.03260 | 354.03258[3] |
| 4-(hydroxyimino)-6-methyl-N-phenylthiochromane-2-carboxamide (4m) | ESI | 335.08247 | 335.08237[3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on common practices reported in the literature.[3][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[3][7][8]
-
Sample Preparation: Approximately 20 mg of the compound is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[9] The solution is then transferred to an NMR tube.
-
Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation: Samples can be analyzed as neat compounds or by preparing KBr pellets.[9][10] For KBr pellets, a small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra are often obtained using a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3][7]
-
Sample Preparation: 1-2 mg of the sample is dissolved in 1 mL of HPLC grade acetonitrile.[9]
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the desired molecular ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for synthesis and spectroscopic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpas.com [ijrpas.com]
Thiochromanone 1,1-dioxide Eclipses Other Sulfone-Containing Heterocycles in Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel heterocyclic scaffolds with potent biological activities is perpetual. Among these, sulfone-containing heterocycles have emerged as a promising class of compounds. This guide provides an objective comparison of Thiochromanone 1,1-dioxide against other key sulfone-containing heterocycles, supported by experimental data, to inform future research and development endeavors.
This compound, a bicyclic sulfone, has demonstrated a remarkable breadth of biological activities, including potent antibacterial, antifungal, and antiparasitic properties. Its rigid structure and the electron-withdrawing nature of the sulfone group contribute to its unique chemical reactivity and biological profile. This guide will delve into a comparative analysis of its performance against other notable sulfone-containing heterocyclic systems, such as thiophene dioxides and benzothiophene dioxides.
Comparative Analysis of Biological Activities
The available data, while not always from direct head-to-head studies, allows for a compelling comparative overview of the biological performance of this compound and its derivatives against other sulfone-containing heterocycles.
Antibacterial Activity
Thiochromanone derivatives have shown significant promise as antibacterial agents. For instance, certain thiochromanone derivatives incorporating an acylhydrazone moiety have exhibited excellent in vitro activity against pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), and Xanthomonas axonopodis pv. citri (Xac)[1]. One particular derivative, methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate, displayed EC50 values of 15, 28, and 24 μg/mL against Xoo, Xoc, and Xac, respectively, outperforming commercial bactericides like Bismerthiazol and Thiodiazole copper[1]. Another study on thiochromanone derivatives with a sulfonyl hydrazone moiety reported a compound with superior inhibitory activity against the same bacterial strains, with EC50 values of 8.67, 12.65, and 10.62 μg/mL[2]. In a separate study, spiro pyrrolidines incorporating a thiochroman-4-one scaffold demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 32 μg/mL against various Gram-positive bacteria, outperforming standard drugs like amoxicillin[3].
While direct comparative data is limited, studies on other sulfone-containing heterocycles, such as those containing 1,3,4-oxadiazole or thiadiazole moieties, have also reported antibacterial activity[4]. However, the potency observed for some thiochromanone derivatives appears to be particularly noteworthy.
Table 1: Comparative Antibacterial Activity of Sulfone-Containing Heterocycles
| Compound Class | Specific Derivative/Scaffold | Target Organism(s) | Activity (EC50/MIC) | Reference |
| Thiochromanone Derivatives | Methyl 6-chloro-4-(2-(4-fluorobenzoyl)hydrazineylidene)thiochromane-2-carboxylate | Xanthomonas oryzae pv. oryzae | 15 µg/mL (EC50) | [1] |
| Xanthomonas oryzae pv. oryzicolaby | 28 µg/mL (EC50) | [1] | ||
| Xanthomonas axonopodis pv. citri | 24 µg/mL (EC50) | [1] | ||
| Thiochromanone with sulfonyl hydrazone moiety (Compound 4i) | Xanthomonas oryzae pv. oryzae | 8.67 µg/mL (EC50) | [2] | |
| Xanthomonas oryzae pv. oryzicolaby | 12.65 µg/mL (EC50) | [2] | ||
| Xanthomonas axonopodis pv. citri | 10.62 µg/mL (EC50) | [2] | ||
| Spiro pyrrolidine with thiochroman-4-one | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | 32 µg/mL (MIC) | [3] | |
| Sulfone-linked Bis-heterocycles | Chloro-substituted pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazole | Pseudomonas aeruginosa | Comparable to Chloramphenicol | [5] |
Antifungal Activity
Thiochromanone derivatives have also been evaluated for their antifungal properties. For example, a series of new thiochromanone derivatives containing a carboxamide moiety showed moderate to good in vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea[6]. One compound, in particular, demonstrated an 88% inhibition rate against B. dothidea at 50 µg/mL, which was superior to the commercial fungicide Pyrimethanil[6]. However, it is noteworthy that in another study, thiochromanone derivatives with a sulfonyl hydrazone moiety exhibited lower antifungal activity compared to the commercial fungicide Carbendazim[2][7].
In comparison, other sulfone-containing heterocycles, such as those based on thiophene/furan-1,3,4-oxadiazole carboxamides, have been developed as potent succinate dehydrogenase (SDH) inhibitors with significant antifungal activity. One such derivative displayed an EC50 value of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, surpassing the efficacy of the commercial fungicide boscalid[8].
Table 2: Comparative Antifungal Activity of Sulfone-Containing Heterocycles
| Compound Class | Specific Derivative/Scaffold | Target Organism(s) | Activity (Inhibition Rate/EC50) | Reference |
| Thiochromanone Derivatives | Thiochromanone with carboxamide moiety (Compound 3b) | Botryosphaeria dothidea | 88% inhibition at 50 µg/mL | [6] |
| Thiochromanone with sulfonyl hydrazone moiety | Sclerotinia sclerotiorum, Fusarium oxysporum, etc. | Lower than Carbendazim | [2][7] | |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 mg/L (EC50) | [8] |
| Sulfone-linked Bis-heterocycles | Chloro-substituted pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazole | Penicillium chrysogenum | Comparable to Ketoconazole | [5] |
Mechanism of Action: A Tale of Two Pathways
The biological activities of this compound and related compounds appear to be mediated through at least two key signaling pathways: the induction of Reactive Oxygen Species (ROS) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Induction of Reactive Oxygen Species (ROS)
Several studies suggest that thiochromanone derivatives exert their cytotoxic effects through the generation of ROS. This leads to oxidative stress within the target cells, ultimately causing damage to vital cellular components like DNA, lipids, and proteins, and inducing cell death. The mitochondrial electron transport chain is a primary source of ROS, and it is plausible that these sulfone-containing compounds interfere with this process.
Caption: Proposed mechanism of ROS production induced by this compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Certain sulfur-containing compounds have been shown to inhibit this pathway. The inhibition can occur at various stages, such as preventing the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Antibacterial Susceptibility Testing (Kirby-Bauer Agar Diffusion Assay)
-
Preparation of Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., in DMSO). The discs are then placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Chloramphenicol) serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Antifungal Activity Assay (Poison Plate Technique)
-
Preparation of Medicated Agar: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration. A control plate containing only the solvent in PDA is also prepared.
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of a young, actively growing culture of the test fungus is placed at the center of the medicated and control agar plates.
-
Incubation: The plates are incubated at a suitable temperature for the test fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
Measurement of Mycelial Growth: The diameter of the fungal colony on both the medicated and control plates is measured.
-
Calculation of Inhibition Rate: The percentage of inhibition of mycelial growth is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the medicated plate.
Cellular Reactive Oxygen Species (ROS) Detection Assay
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media to the desired confluency.
-
Cell Labeling: The cells are washed and then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in a suitable buffer or media for a specific period (e.g., 30-60 minutes) at 37°C in the dark.
-
Treatment with Test Compound: The cells are then treated with the test compound at various concentrations. A positive control (e.g., a known ROS inducer like H₂O₂) and a negative control (vehicle) are included.
-
Fluorescence Measurement: After the treatment period, the fluorescence intensity of the cells is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
NF-κB Reporter Gene Assay
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: The transfected cells are treated with the test compound for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent. Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the test compound indicates inhibition of the NF-κB signaling pathway.
Conclusion
This compound and its derivatives represent a highly promising class of sulfone-containing heterocycles with potent and diverse biological activities. The evidence suggests their superiority in certain antibacterial applications compared to other heterocyclic sulfones, although more direct comparative studies are warranted. Their mechanisms of action, involving the induction of ROS and inhibition of the NF-κB pathway, offer exciting avenues for the development of novel therapeutics for a range of diseases, from infectious diseases to cancer and inflammatory disorders. The experimental protocols provided herein should empower researchers to further explore the potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial and cytotoxic activities of sulfone linked bis heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of Thiochromanone 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the purity of Thiochromanone 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols and presents comparative data to aid researchers in making informed decisions for their analytical workflows.
Introduction to Purity Analysis
The confirmation of purity for a synthesized compound like this compound is a fundamental requirement in drug discovery and development. Impurities can arise from starting materials, intermediates, byproducts, or degradation products and may impact the biological activity and safety of the final compound. A multi-pronged analytical approach, combining chromatographic and spectroscopic techniques, is often necessary for a comprehensive purity assessment.
Physicochemical Properties and Spectroscopic Data
A foundational step in purity confirmation is the characterization of the compound's physical and spectroscopic properties. These values serve as a benchmark for comparison against synthesized batches.
Table 1: Physicochemical and Spectroscopic Reference Data for this compound and Related Compounds
| Property | This compound | Thiochroman-4-one (precursor) | 2-(4-Chlorophenyl)-thiochroman-4-one 1,1-dioxide |
| Molecular Formula | C₉H₈O₃S | C₉H₈OS | C₁₅H₁₁ClO₃S |
| Molecular Weight | 196.23 g/mol | 164.23 g/mol | 306.77 g/mol |
| Appearance | White to off-white solid | Light yellow crystalline solid[1] | White solid[2] |
| Melting Point (°C) | Not explicitly reported; estimated based on derivatives | 28-30[1] | 160-161[2] |
| ¹H NMR (CDCl₃, ppm) | Expected aromatic and aliphatic signals | δ 8.07 (dd), 7.33 (m), 7.23 (m), 7.14 (m), 3.20 (t), 2.94 (t)[3] | δ 8.16 (dd), 8.05 (dd), 7.83 (m), 7.55-7.35 (m)[2] |
| ¹³C NMR (CDCl₃, ppm) | C-2: 49.3, C-3: 36.8, C-4: 190.1, Aromatic: 123.7-141.5[4] | Not explicitly reported | Not explicitly reported |
Comparison of Analytical Methods for Purity Determination
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
Table 2: Comparison of Key Analytical Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative purity (% area), retention time (t_R), detection of non-volatile impurities. | High resolution, sensitivity, and quantitation capabilities. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities, molecular weight, and fragmentation patterns. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Not quantitative, susceptible to user error, not suitable for amorphous solids. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification. | Fast, simple, and provides a molecular fingerprint. | Limited use for quantification of impurities, complex mixtures can be difficult to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. The following protocols are recommended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 20 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is useful for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire ¹H and ¹³C spectra using standard parameters.
-
Process the data and compare the chemical shifts and coupling constants with the expected values.
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
C-2: ~49.3 ppm
-
C-3: ~36.8 ppm
-
C-4 (C=O): ~190.1 ppm
-
Aromatic Carbons: ~123.7 - 141.5 ppm[4]
-
Melting Point Determination
A simple method to assess the purity of a crystalline solid.
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered sample into a capillary tube.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
-
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the logical flow of purity confirmation and a comparison of the primary analytical techniques.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
